molecular formula C10H13N B101158 1-Phenylcyclobutylamine CAS No. 17380-77-7

1-Phenylcyclobutylamine

Cat. No.: B101158
CAS No.: 17380-77-7
M. Wt: 147.22 g/mol
InChI Key: OZJAIRCFCMQFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclobutylamine (PCBA) is recognized in biochemical research as a significant mechanism-based inactivator of the enzyme Monoamine Oxidase (MAO). It holds a unique position as the first documented compound in the cyclobutylamine class to exhibit this property . Its primary research value lies in its dual function: it acts as both a substrate for MAO and a time-dependent, irreversible inactivator of the enzyme . The inactivation process results in the covalent attachment of a reactive species to the enzyme's flavin cofactor, leading to permanent enzyme deactivation . The investigational significance of PCBA is strongly tied to its mechanism of action, which provides evidence for a radical intermediate in the MAO catalytic cycle. Studies indicate that the MAO-catalyzed oxidation of this compound likely involves a one-electron oxidation to an amine radical cation. This is followed by homolytic cleavage of the cyclobutane ring, generating a radical that can partition between irreversible inactivation of the enzyme and formation of a metabolic product, identified as 2-phenyl-1-pyrroline . This pathway makes PCBA a critical tool for researchers studying enzyme mechanisms, particularly for probing radical processes in flavin-dependent amine oxidations and investigating the structure and function of MAO.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAIRCFCMQFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169670
Record name 1-Phenylcyclobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-77-7
Record name 1-Phenylcyclobutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylcyclobutanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenylcyclobutylamine, a compound of interest in medicinal chemistry and pharmacology. The following sections detail a common synthetic route, provide explicit experimental protocols, and present a thorough characterization of the target molecule using modern analytical techniques.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Ritter reaction, starting from 1-phenylcyclobutanol. This reaction provides a direct pathway to the desired amine through the reaction of an alcohol with a nitrile in the presence of a strong acid.

Synthetic Pathway

The synthesis commences with the generation of a stable tertiary carbocation from 1-phenylcyclobutanol in a strong acidic medium. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the target N-acyl derivative, which can then be hydrolyzed under basic or acidic conditions to afford this compound.

Synthesis_Pathway 1-Phenylcyclobutanol 1-Phenylcyclobutanol Tertiary Carbocation Tertiary Carbocation 1-Phenylcyclobutanol->Tertiary Carbocation H₂SO₄ Nitrilium Ion Nitrilium Ion Tertiary Carbocation->Nitrilium Ion + CH₃CN N-Acetyl-1-phenylcyclobutylamine N-Acetyl-1-phenylcyclobutylamine Nitrilium Ion->N-Acetyl-1-phenylcyclobutylamine H₂O This compound This compound N-Acetyl-1-phenylcyclobutylamine->this compound Hydrolysis (H⁺ or OH⁻)

Caption: Ritter reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Ritter Reaction

Materials:

  • 1-phenylcyclobutanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclobutanol (1 equivalent) in an excess of acetonitrile (approximately 10-20 equivalents).

  • Acid Addition: Cool the mixture in an ice bath to 0°C. Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirring solution. The addition should be performed with caution to control the exothermic reaction.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. This will quench the reaction and precipitate the N-acetylated intermediate.

  • Hydrolysis: To hydrolyze the N-acetyl intermediate, add a sufficient amount of a strong base solution (e.g., 2M NaOH) to the mixture until it is strongly basic (pH > 12). Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis.

  • Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring, as well as a signal for the amine protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the phenyl ring and the cyclobutane ring. The quaternary carbon attached to the phenyl group and the amino group will have a distinct chemical shift.

¹H NMR Data
Chemical Shift (δ) ppm Assignment
~ 7.20 - 7.40 (m, 5H)Aromatic protons (C₆H₅)
~ 2.20 - 2.40 (m, 4H)Cyclobutane protons (-CH₂-)
~ 1.80 - 2.00 (m, 2H)Cyclobutane protons (-CH₂-)
Variable (broad s, 2H)Amine protons (-NH₂)
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~ 145 - 150Aromatic quaternary carbon (C-N)
~ 128.5 (2C)Aromatic CH
~ 127.0Aromatic CH
~ 126.0 (2C)Aromatic CH
~ 55 - 60Cyclobutane quaternary carbon (C-N)
~ 30 - 35 (2C)Cyclobutane CH₂
~ 15 - 20Cyclobutane CH₂

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS

An In-depth Technical Guide on the Mechanism of Action of 1-Phenylcyclobutylamine as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutylamine (PCBA) is a notable inactivator of monoamine oxidase (MAO), an enzyme of critical importance in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of the mechanism of action of PCBA, detailing its unique radical-based inactivation pathway. The document summarizes the available quantitative data on the inhibition of MAO by a closely related analog, provides detailed experimental methodologies for assessing MAO inhibition, and outlines the chemical synthesis of PCBA. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]

This compound: A Mechanism-Based Inactivator

This compound (PCBA) distinguishes itself as a time-dependent, irreversible inactivator of monoamine oxidase.[3] Unlike simple competitive inhibitors, PCBA acts as a "suicide substrate," where the enzyme's own catalytic activity transforms PCBA into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.

The Radical-Based Mechanism of Inactivation

The inactivation of MAO by PCBA proceeds through a sophisticated radical mechanism.[3] The process is initiated by a one-electron oxidation of the PCBA amine by the flavin cofactor of MAO, forming an amine radical cation. This is followed by a homolytic cleavage of the strained cyclobutane ring. The resulting radical intermediate can then partition between two pathways:

  • Product Formation: The radical can be further oxidized by another electron to form 2-phenyl-1-pyrroline. This product is subsequently metabolized by MAO to 3-benzoylpropanal and then non-enzymatically oxidized to 3-benzoylpropionic acid.[3]

  • Irreversible Inactivation: The radical intermediate can covalently attach to the flavin cofactor of the MAO enzyme, leading to its irreversible inactivation.[3] For every molecule of PCBA that leads to inactivation, approximately 325 molecules are converted to product.[3]

MAO_Inactivation_Pathway cluster_MAO Monoamine Oxidase Active Site cluster_Metabolism Metabolic Pathway PCBA This compound Radical_Cation Amine Radical Cation PCBA->Radical_Cation One-Electron Oxidation Cleaved_Radical Ring-Cleaved Radical Radical_Cation->Cleaved_Radical Homolytic Ring Cleavage Inactive_MAO Inactive MAO-Flavin Adduct Cleaved_Radical->Inactive_MAO Covalent Attachment Cleaved_Radical->Inactive_MAO Partition Pyrroline 2-Phenyl-1-Pyrroline Cleaved_Radical->Pyrroline One-Electron Oxidation & Cyclization Cleaved_Radical->Pyrroline Partition MAO_FAD MAO-Flavin MAO_FADH MAO-Flavin (reduced) Propanal 3-Benzoylpropanal Pyrroline->Propanal MAO-catalyzed Oxidation Propionic_Acid 3-Benzoylpropionic Acid Propanal->Propionic_Acid Non-enzymatic Oxidation

Caption: Proposed mechanism of MAO inactivation by this compound.

Quantitative Analysis of MAO Inhibition

CompoundTargetKi (μM)Reference
1-PhenylcyclopropylamineMAO-A170[4]
1-PhenylcyclopropylamineMAO-B2.5[5]

Note: The Ki values for 1-phenylcyclopropylamine are significantly higher for MAO-A compared to MAO-B, indicating a preference for the MAO-B isoform.

Experimental Protocols for MAO Inhibition Assays

The inhibitory activity of compounds like this compound can be determined using a variety of in vitro assays. A common and sensitive method is the fluorometric monoamine oxidase inhibition assay.

Principle of the Fluorometric MAO Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified using a fluorescence microplate reader.[3][6][7] A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of MAO activity.

Detailed Methodology

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B)

  • Fluorogenic Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound (this compound)

  • Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~535-560 nm, Emission: ~585-590 nm)

Experimental Workflow:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, fluorogenic probe, HRP, and test compound in MAO assay buffer.

  • Compound Pre-incubation (for irreversible inhibitors): Add the test compound (this compound) at various concentrations to the wells of the microplate. Add the MAO enzyme (A or B) to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is crucial to allow for the time-dependent inactivation of the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., p-tyramine) and the detection reagents (Amplex Red and HRP) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagent Working Solutions B Dispense Test Compound & MAO Enzyme A->B C Pre-incubate (for irreversible inhibitors) B->C D Initiate Reaction with Substrate & Detection Reagents C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for a fluorometric MAO inhibition assay.

Chemical Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The first step is the synthesis of the nitrile intermediate, 1-phenylcyclobutanecarbonitrile. This can be achieved through the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like benzyltriethylammonium chloride.[8][9]

General Procedure:

To a stirred solution of aqueous sodium hydroxide, add phenylacetonitrile and a catalytic amount of benzyltriethylammonium chloride.[8] To this mixture, add 1,3-dibromopropane dropwise while maintaining the temperature. After the addition is complete, continue stirring for several hours. The product, 1-phenylcyclobutanecarbonitrile, can then be extracted with an organic solvent, and purified by distillation under reduced pressure.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This transformation can be effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

General Procedure:

To a suspension of lithium aluminum hydride in anhydrous diethyl ether, add a solution of 1-phenylcyclobutanecarbonitrile in anhydrous diethyl ether dropwise at a low temperature (e.g., 0°C). After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield this compound, which can be further purified if necessary.

Conclusion

This compound represents a fascinating class of monoamine oxidase inhibitors characterized by a unique radical-based mechanism of irreversible inactivation. Understanding this mechanism, along with the methodologies for its characterization and synthesis, is crucial for the development of novel therapeutics targeting the monoamine oxidase system. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing practical experimental and synthetic guidance. Further investigation into the specific inhibitory kinetics and selectivity of PCBA for MAO-A and MAO-B is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 1-Phenylcyclobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-Phenylcyclobutylamine hydrochloride. The document details its identity, physicochemical properties, and its significant role as a monoamine oxidase (MAO) inactivator. This guide also outlines a plausible synthetic route and discusses the mechanism of its primary pharmacological action. Due to the limited availability of specific experimental data in the public domain for the hydrochloride salt, some data presented herein is based on the free base or closely related analogs, with appropriate notations.

Chemical Identity and Physical Properties

This compound hydrochloride is the salt form of the parent compound, this compound. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, which is often advantageous for research and pharmaceutical development.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyValueSource/Comment
IUPAC Name 1-phenylcyclobutan-1-amine hydrochloride---
Synonyms Cyclobutanamine, 1-phenyl-, hydrochloride (9CI)[1]
CAS Number 120218-45-3[1]
Chemical Formula C₁₀H₁₃N·HCl[1]
Molecular Weight 183.68 g/mol Calculated
Melting Point Data not availableSpecific data for the hydrochloride salt is not readily available in the public domain.
Boiling Point Data not availableSpecific data for the hydrochloride salt is not readily available in the public domain.
Solubility Data not availableAs a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents.
Appearance Data not availableTypically, amine hydrochlorides are white to off-white crystalline solids.

Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of this compound (Free Base) cluster_1 Step 2: Formation of Hydrochloride Salt Start Phenylacetonitrile & Cyclopropyl bromide Grignard Formation of Grignard Reagent (e.g., cyclopropylmagnesium bromide) Start->Grignard Reaction Nucleophilic addition to nitrile Grignard->Reaction Hydrolysis Acidic or basic hydrolysis Reaction->Hydrolysis Amine This compound Hydrolysis->Amine FreeAmine This compound (in a suitable solvent, e.g., diethyl ether) Amine->FreeAmine Purification HCl_add Addition of HCl (e.g., gaseous HCl or HCl in ether) FreeAmine->HCl_add Precipitation Precipitation of the salt HCl_add->Precipitation Isolation Filtration and drying Precipitation->Isolation FinalProduct This compound Hydrochloride Isolation->FinalProduct

Figure 1: General synthetic workflow for this compound Hydrochloride.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of this compound (Free Base)

A common route to such amines is through the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. For instance, the reaction of cyclopropylmagnesium bromide with phenylacetonitrile would yield, after rearrangement and hydrolysis, this compound. The crude amine would then be purified, for example, by vacuum distillation.

Step 2: Formation of this compound Hydrochloride

The purified this compound would be dissolved in a suitable anhydrous solvent, such as diethyl ether. Anhydrous hydrogen chloride gas, or a solution of HCl in an anhydrous solvent, would then be added dropwise with stirring. The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out. The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound hydrochloride.

Spectroscopic Data

Pharmacology: Monoamine Oxidase Inactivation

This compound is a known time-dependent, irreversible inactivator of monoamine oxidase (MAO).[2] MAO is a flavoenzyme responsible for the oxidative deamination of various endogenous and exogenous amines, including neurotransmitters like serotonin, dopamine, and norepinephrine.

Mechanism of Action

The inactivation of MAO by this compound is believed to proceed through a radical-mediated mechanism. The proposed pathway is as follows:

  • Oxidation: The amine is oxidized by the flavin cofactor (FAD) of MAO, forming an amine radical cation.

  • Ring Opening: The strained cyclobutyl ring undergoes homolytic cleavage, resulting in a distonic radical cation.

  • Partitioning: This radical intermediate can then partition between two pathways:

    • Product Formation: The radical can be further oxidized to form 2-phenyl-1-pyrroline, which is subsequently hydrolyzed and further oxidized to 3-benzoylpropionic acid.

    • Enzyme Inactivation: The radical can covalently bind to the flavin cofactor, leading to irreversible inactivation of the enzyme.

MAO_Inactivation cluster_0 MAO Active Site cluster_1 Partitioning Pathways cluster_2 Outcome PCBA This compound (PCBA) MAO_FAD Monoamine Oxidase (MAO) with Flavin Cofactor (FAD) PCBA->MAO_FAD Binds to active site Radical_Cation Amine Radical Cation MAO_FAD->Radical_Cation One-electron oxidation Ring_Opened_Radical Ring-Opened Radical Intermediate Radical_Cation->Ring_Opened_Radical Homolytic ring cleavage Product_Pathway Product Formation Ring_Opened_Radical->Product_Pathway Further oxidation Inactivation_Pathway Enzyme Inactivation Ring_Opened_Radical->Inactivation_Pathway Covalent binding to FAD Metabolites Metabolites: 2-Phenyl-1-pyrroline, 3-Benzoylpropionic acid Product_Pathway->Metabolites Inactive_MAO Inactive MAO-Flavin Adduct Inactivation_Pathway->Inactive_MAO

Figure 2: Proposed mechanism of MAO inactivation by this compound.
Experimental Protocol: MAO Inactivation Assay

A continuous spectrophotometric assay is commonly used to determine MAO activity and inactivation kinetics.

Materials:

  • Purified MAO-A or MAO-B enzyme

  • This compound hydrochloride

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Enzyme Activity Measurement: The baseline activity of MAO is determined by monitoring the rate of substrate conversion to product. For example, the oxidation of kynuramine can be followed by the increase in absorbance at 316 nm.

  • Inactivation Kinetics: The enzyme is pre-incubated with various concentrations of this compound hydrochloride for different time intervals.

  • Residual Activity Measurement: At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into the assay mixture containing the substrate, and the residual enzyme activity is measured.

  • Data Analysis: The rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I) can be determined by plotting the pseudo-first-order rate constants of inactivation against the inhibitor concentration.

Toxicology and Safety

A comprehensive toxicological profile for this compound hydrochloride is not publicly available. A Safety Data Sheet (SDS) for the compound indicates that it should be handled with care.[3]

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the full Safety Data Sheet before handling.

Conclusion

References

Spectroscopic Analysis of 1-Phenylcyclobutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 1-Phenylcyclobutylamine based on its structural features and typical values for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 2.40 - 2.60Multiplet2HCyclobutane protons (α to phenyl)
~ 1.80 - 2.00Multiplet2HCyclobutane protons (β to phenyl, geminal to other β)
~ 1.60 - 1.80Multiplet2HCyclobutane protons (β to phenyl)
~ 1.50Singlet (broad)2HAmine protons (-NH₂)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 145Quaternary aromatic carbon (C-phenyl)
~ 128Aromatic CH
~ 127Aromatic CH
~ 126Aromatic CH
~ 60Quaternary cyclobutane carbon (C-NH₂)
~ 35Cyclobutane CH₂ (α to phenyl)
~ 18Cyclobutane CH₂ (β to phenyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3250Medium, sharp (doublet for primary amine)N-H stretch (amine)[1]
3100 - 3000MediumAromatic C-H stretch[2]
2950 - 2850Medium to StrongAliphatic C-H stretch (cyclobutane)[3]
1600, 1475Medium to WeakC=C stretch (aromatic ring)[4]
1650 - 1550MediumN-H bend (amine)[5]
770 - 730 & 720 - 680StrongC-H out-of-plane bend (monosubstituted benzene)[6]
Mass Spectrometry (MS)

The mass spectrum of an amine like this compound will exhibit an odd molecular weight due to the presence of a nitrogen atom.[7]

m/z RatioFragmentation Pathway
147Molecular ion [M]⁺
146[M-H]⁺
118Loss of ethylene from the cyclobutane ring
91Tropylium ion [C₇H₇]⁺
77Phenyl cation [C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8]

    • For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.[8]

    • The sample should be dissolved in a clean, dry NMR tube.

    • Ensure the sample is free of any solid particles by filtering it through a pipette with a small plug of glass wool if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]

  • Instrumental Analysis:

    • Place the NMR tube into the spectrometer's probe.

    • The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called "shimming".

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.[9]

Methodology:

  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride.[10]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]

  • Instrumental Analysis:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in an organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]

    • Further dilute this solution to a final concentration of about 10-100 micrograms per mL.[11]

    • The solution must be free of any particulate matter and inorganic salts.[11]

  • Instrumental Analysis:

    • The sample solution is introduced into the mass spectrometer.

    • In the ion source (e.g., ESI), the molecules are ionized.

    • The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating a mass spectrum. The presence of nitrogen in an amine can be identified by its odd molecular weight.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Radical Intermediate in Monoamine Oxidase Inactivation by 1-Phenylcyclobutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the pivotal role of the radical intermediate in the mechanism-based inactivation of monoamine oxidase (MAO) by 1-phenylcyclobutylamine (PCBA). PCBA represents a significant class of MAO inactivators, and understanding its mechanism at a molecular level is crucial for the rational design of novel therapeutics targeting MAO-related neurological disorders. This document provides a comprehensive overview of the reaction mechanism, detailed experimental methodologies, and quantitative data, presented in a clear and accessible format for the scientific community.

Introduction: The Significance of this compound as a MAO Inactivator

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their dysregulation is implicated in a range of psychiatric and neurodegenerative diseases. This compound (PCBA) is a mechanism-based, irreversible inactivator of MAO.[1] Its unique mode of action, involving a radical intermediate, provides a compelling case study in enzyme inhibition and offers insights for the development of next-generation MAO inhibitors.

The Radical-Mediated Inactivation Mechanism

The inactivation of MAO by PCBA is a time-dependent and irreversible process that proceeds through a sophisticated radical mechanism.[1] The key steps are outlined below and visualized in the signaling pathway diagram.

  • Initial Binding: PCBA reversibly binds to the active site of the MAO enzyme.

  • Single-Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor in its oxidized state abstracts a single electron from the nitrogen atom of PCBA. This SET event generates a highly reactive amine radical cation intermediate and a reduced flavin semiquinone.[1]

  • Homolytic Cleavage: The strained cyclobutane ring of the amine radical cation undergoes rapid homolytic cleavage. This ring-opening is a characteristic reaction of cyclobutylaminyl radicals and serves as strong evidence for the radical mechanism.[1] This step generates a distonic radical cation, where the charge and radical are separated.

  • Partitioning of the Intermediate: The resulting radical intermediate exists at a critical branch point and can follow one of two pathways:

    • Pathway A (Product Formation): Intramolecular cyclization of the radical onto the iminium ion followed by a second one-electron oxidation by the flavin semiquinone leads to the formation of the metabolite 2-phenyl-1-pyrroline.[1] This is the predominant pathway.

    • Pathway B (Inactivation): The radical intermediate covalently attaches to the N5 position of the flavin cofactor, forming a stable flavin-inactivator adduct.[2] This event leads to the irreversible inactivation of the enzyme.[1]

The partitioning between these two pathways determines the efficiency of inactivation. For every 325 molecules of PCBA that are converted to product (2-phenyl-1-pyrroline), one molecule leads to the inactivation of the enzyme.[1]

Visualization of the Inactivation Pathway

MAO_Inactivation_Pathway cluster_0 MAO Active Site MAO_FAD MAO-FAD (oxidized) Enzyme_Complex [MAO-FAD...PCBA] Complex MAO_FAD->Enzyme_Complex PCBA This compound PCBA->Enzyme_Complex Binding Radical_Cation Amine Radical Cation Intermediate Enzyme_Complex->Radical_Cation Single-Electron Transfer (SET) Ring_Opened_Radical Ring-Opened Radical Intermediate Radical_Cation->Ring_Opened_Radical Homolytic Cleavage MAO_FADH MAO-FADH• (semiquinone) Radical_Cation->MAO_FADH Flavin_Adduct Covalent Flavin Adduct (Inactive Enzyme) Ring_Opened_Radical->Flavin_Adduct Inactivation Pathway (Covalent Bonding to N5 of Flavin) 2_Phenyl_1_pyrroline 2-Phenyl-1-pyrroline (Product) Ring_Opened_Radical->2_Phenyl_1_pyrroline Product Pathway (Cyclization & Oxidation)

Caption: Proposed mechanism of MAO inactivation by this compound.

Quantitative Data

ParameterValueEnzymeReference
Partition Ratio 325MAO[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the radical-mediated inactivation of MAO by PCBA.

Synthesis of this compound Hydrochloride
MAO Inactivation Assay

The time-dependent irreversible inhibition of MAO by PCBA can be monitored using a continuous spectrophotometric or fluorometric assay.

Objective: To determine the rate of inactivation of MAO by PCBA.

Materials:

  • Purified MAO-A or MAO-B

  • This compound (PCBA)

  • Substrate (e.g., kynuramine for spectrophotometric assay, or Amplex Red for fluorometric assay)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of PCBA in a suitable solvent (e.g., water or DMSO).

  • In a cuvette or microplate well, pre-incubate a known concentration of MAO with various concentrations of PCBA in the reaction buffer at a constant temperature (e.g., 37°C).

  • At specific time intervals, withdraw aliquots from the incubation mixture and add them to a separate reaction mixture containing the substrate.

  • Immediately measure the initial rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each PCBA concentration. The apparent first-order rate constant of inactivation (kobs) is obtained from the negative slope of this plot.

  • The inactivation parameters, kinact (the maximal rate of inactivation) and KI (the concentration of inactivator that gives half the maximal rate of inactivation), can be determined by plotting kobs against the inactivator concentration.

Detection of the Radical Intermediate: EPR Spin Trapping

The direct detection of the short-lived amine radical cation is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, is a powerful technique to detect and characterize transient radical species.

Objective: To trap and detect the amine radical cation intermediate formed during the MAO-catalyzed oxidation of PCBA.

Materials:

  • Purified MAO

  • This compound (PCBA)

  • Spin trap (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • EPR spectrometer

Procedure:

  • Prepare a reaction mixture containing MAO, PCBA, and a high concentration of the spin trap (DMPO) in the reaction buffer.

  • Initiate the reaction and quickly transfer the mixture into a flat cell suitable for EPR analysis.

  • Place the cell in the cavity of the EPR spectrometer and record the EPR spectrum.

  • The formation of a radical adduct (DMPO-PCBA radical) will result in a characteristic EPR signal. The hyperfine splitting constants of the signal can provide structural information about the trapped radical.

  • Control experiments should be performed, including the omission of the enzyme or the substrate, to ensure that the observed signal is specific to the enzymatic reaction.

Characterization of the Flavin Adduct: Mass Spectrometry

Mass spectrometry is a key technique to identify the covalent modification of the FAD cofactor.

Objective: To confirm the covalent attachment of the PCBA-derived moiety to the FAD cofactor of MAO.

Procedure:

  • Incubate MAO with a stoichiometric amount of PCBA to achieve complete inactivation.

  • Denature the inactivated enzyme and digest it into smaller peptides using a protease (e.g., trypsin).

  • Separate the resulting peptides by liquid chromatography (LC).

  • Analyze the peptides by electrospray ionization mass spectrometry (ESI-MS).

  • Identify the flavin-containing peptide by its characteristic isotopic pattern and mass.

  • Compare the mass of the flavin-peptide from the inactivated enzyme with that from the native enzyme. An increase in mass corresponding to the addition of the ring-opened PCBA moiety will confirm the formation of the covalent adduct.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptide and pinpoint the site of attachment to the flavin (N5 position).[2]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Overall Experimental Strategy Start Start: Hypothesis of Radical Intermediate Synthesis Synthesis of This compound Start->Synthesis MAO_Assay MAO Inactivation Assay (Spectrophotometry/Fluorometry) Synthesis->MAO_Assay EPR EPR Spin Trapping (Radical Detection) Synthesis->EPR MS Mass Spectrometry (Flavin Adduct Analysis) Synthesis->MS Data_Analysis Data Analysis and Mechanism Elucidation MAO_Assay->Data_Analysis EPR->Data_Analysis MS->Data_Analysis Conclusion Conclusion: Confirmation of Radical-Mediated Inactivation Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating MAO inactivation.

Conclusion

The inactivation of monoamine oxidase by this compound proceeds through a well-defined mechanism involving a radical intermediate. The formation of an amine radical cation via single-electron transfer to the FAD cofactor, followed by homolytic cleavage of the cyclobutane ring, is a key feature of this process. The resulting radical intermediate partitions between a product-forming pathway and an inactivation pathway that involves covalent modification of the flavin cofactor. The experimental strategies outlined in this guide, including kinetic analyses, EPR spin trapping, and mass spectrometry, provide a robust framework for studying this and other radical-mediated enzyme inhibition mechanisms. A thorough understanding of these molecular events is paramount for the design of more selective and potent MAO inhibitors for the treatment of neurological disorders.

References

The Biological Activity of 1-Phenylcyclobutylamine and Its Primary Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutylamine (PCBA) is a notable mechanism-based inactivator of monoamine oxidase (MAO), an enzyme of significant interest in neuropharmacology. This technical guide provides a comprehensive analysis of the biological activity of PCBA and its primary metabolites. It details the mechanism of MAO inactivation, the metabolic pathway of PCBA, and the known biological effects of its downstream products. This document synthesizes available data to offer a resource for researchers engaged in the study of MAO inhibitors and related compounds.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. As such, they are critical targets for the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease. This compound (PCBA) represents a unique class of MAO inactivators that operate through a radical-based mechanism. Understanding the biological activity of PCBA and its metabolites is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Biological Activity of this compound

PCBA has been identified as both a substrate and a time-dependent, irreversible inactivator of monoamine oxidase.[1] Its mechanism of action is distinct, involving a one-electron oxidation to form an amine radical cation, which subsequently leads to the homolytic cleavage of the cyclobutane ring.[1] This process generates a radical intermediate that can either covalently bind to the flavin cofactor of MAO, causing irreversible inactivation, or be further oxidized to form metabolites.[1]

Quantitative Data on MAO Inactivation
CompoundParameterValueEnzymeNotes
This compoundPartition Ratio325Monoamine OxidaseFor every 325 molecules of PCBA converted to product, one molecule causes the irreversible inactivation of the enzyme.[1]

Note: The partition ratio is a measure of the efficiency of a mechanism-based inactivator. A lower partition ratio indicates a more efficient inactivator.

Metabolism of this compound

The metabolism of PCBA by MAO leads to the formation of several primary metabolites in a sequential process.

Metabolic Pathway

The initial product of PCBA oxidation is 2-phenyl-1-pyrroline.[1] This is followed by the formation of 3-benzoylpropanal and subsequently 3-benzoylpropionic acid.[1] The conversion of 3-benzoylpropanal to 3-benzoylpropionic acid is a non-enzymatic oxidation by nascent hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[1]

G PCBA This compound Radical Amine Radical Cation (Intermediate) PCBA->Radical MAO (Oxidation) Pyrroline 2-Phenyl-1-pyrroline Radical->Pyrroline Cyclization & Oxidation MAO_inactivated Inactivated MAO Radical->MAO_inactivated Covalent Binding Propanal 3-Benzoylpropanal Pyrroline->Propanal MAO-catalyzed Oxidation (of hydrolyzed product) PropionicAcid 3-Benzoylpropionic Acid Propanal->PropionicAcid Non-enzymatic Oxidation (by H2O2)

Caption: Metabolic pathway of this compound.

Biological Activity of Primary Metabolites

The primary metabolites of PCBA also exhibit biological activities, which are important to consider in the overall pharmacological profile of the parent compound.

2-Phenyl-1-pyrroline

Specific quantitative data on the biological activity of 2-phenyl-1-pyrroline is limited in the available literature. However, the pyrroline and pyrrolidine scaffolds are present in many biologically active compounds, suggesting potential for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully characterize the biological profile of this metabolite.

3-Benzoylpropanal

There is a lack of specific data on the biological activity of 3-benzoylpropanal in the reviewed literature.

3-Benzoylpropionic Acid

3-Benzoylpropionic acid has been shown to possess anti-inflammatory and analgesic properties.[2][3] In vivo studies have demonstrated its efficacy in reducing cell migration and levels of nitric oxide and prostaglandin E2 at a specific dose.[2][3] In silico studies have also predicted a good oral bioavailability profile and low toxicity for this compound.[4]

MetaboliteBiological ActivityIn Vivo Effective DoseNotes
3-Benzoylpropionic AcidAnti-inflammatory, Analgesic0.5 mg/kgDemonstrated in a carrageenan-induced air pouch model in mice.[2][3]

Downstream Signaling Pathways

The inhibition of MAO by this compound leads to an increase in the synaptic concentrations of monoamine neurotransmitters. This, in turn, modulates various downstream signaling pathways. While the specific MAO isoform selectivity (MAO-A vs. MAO-B) of PCBA is not specified in the available literature, the general consequences of MAO inhibition are well-documented.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PCBA This compound MAO Monoamine Oxidase PCBA->MAO Inhibition Monoamines_pre Monoamines (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines_pre Degradation Monoamines_syn Increased Monoamines Monoamines_pre->Monoamines_syn Increased Release Receptors Monoamine Receptors (e.g., 5-HT, D1/D2) Monoamines_syn->Receptors Binding G_protein G-protein activation Receptors->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB Gene_expression Changes in Gene Expression CREB->Gene_expression

Caption: Downstream signaling effects of MAO inhibition by PCBA.

Experimental Protocols

Monoamine Oxidase Inactivation Assay (Representative Protocol)

Objective: To determine the time-dependent irreversible inhibition of MAO by a test compound.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Test compound (e.g., this compound)

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the MAO enzyme and the test compound in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in phosphate buffer.

  • Pre-incubation: In the wells of the microplate, mix the MAO enzyme with various concentrations of the test compound or vehicle control. Incubate this mixture for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for time-dependent inactivation.

  • Reaction Initiation: After the pre-incubation period, initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Measurement: Immediately measure the rate of product formation kinetically over a set period (e.g., 15-30 minutes) using a plate reader. For fluorogenic substrates, excitation and emission wavelengths will be specific to the substrate used.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The apparent first-order rate constant of inactivation (k_obs_) can be determined from the slope of this plot. The inactivation rate constant (k_inact_) and the inhibitor concentration that produces half-maximal inactivation (K_I_) can be determined by plotting k_obs_ versus the inhibitor concentration.

Metabolite Identification using High-Resolution Mass Spectrometry (General Workflow)

Objective: To identify the primary metabolites of a test compound after incubation with a metabolic system.

Materials:

  • Test compound (e.g., this compound)

  • In vitro metabolic system (e.g., liver microsomes, S9 fraction, or hepatocytes)

  • NADPH regenerating system (for microsomes and S9)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the test compound with the chosen metabolic system in the presence of the NADPH regenerating system at 37°C. Include control incubations without the test compound and without the NADPH regenerating system.

  • Sample Quenching and Preparation: At various time points, stop the reaction by adding a cold quenching solution. Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant onto the HPLC system for separation of the parent compound and its metabolites. The eluent is introduced into the high-resolution mass spectrometer.

  • Data Acquisition: Acquire data in full-scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.

  • Data Analysis: Process the data using metabolite identification software. This involves comparing the chromatograms of the test and control samples to identify drug-related peaks. The accurate mass measurement from the full-scan data is used to predict the elemental composition of potential metabolites. The fragmentation patterns from the MS/MS spectra are used to elucidate the structure of the metabolites by comparing them to the fragmentation of the parent compound and known biotransformation pathways.

Conclusion

This compound is a mechanism-based inactivator of monoamine oxidase that operates through a unique radical-based mechanism. Its primary metabolites, 2-phenyl-1-pyrroline and 3-benzoylpropionic acid, are formed sequentially. While quantitative data on the inhibitory potency of PCBA is limited to its partition ratio, its metabolite, 3-benzoylpropionic acid, has demonstrated anti-inflammatory and analgesic properties. The inhibition of MAO by PCBA is expected to increase monoamine neurotransmitter levels, thereby influencing downstream signaling pathways. Further research is warranted to fully elucidate the quantitative biological activities of PCBA and its metabolites to better understand their therapeutic potential.

References

The Structure-Activity Relationship of 1-Phenylcyclobutylamine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The 1-phenylcyclobutylamine scaffold represents an intriguing starting point for medicinal chemistry campaigns due to its rigid three-dimensional structure and the presence of key pharmacophoric features—a phenyl ring and a primary amine. While a comprehensive, publicly available body of research detailing a systematic structure-activity relationship (SAR) for a wide range of this compound derivatives is limited, this guide synthesizes the existing knowledge on the parent compound and draws inferences from structurally related analogs to provide insights for researchers in drug discovery and development.

Core Biological Activity: Monoamine Oxidase Inhibition

The primary characterized biological activity of the parent this compound is its action as a time-dependent, irreversible inactivator of monoamine oxidase (MAO). This activity is of significant interest in the context of developing treatments for neurological disorders such as depression and Parkinson's disease, where MAO inhibitors have established therapeutic value.

Mechanism of Action

This compound's inhibitory action on MAO is proposed to proceed through a radical-mediated mechanism. The enzyme catalyzes a one-electron oxidation of the amine, forming an amine radical cation. This is followed by a homolytic cleavage of the strained cyclobutane ring. The resulting radical intermediate can then partition between cyclization to a 2-phenylpyrrolinyl radical and covalent attachment to the flavin cofactor of MAO, leading to irreversible inactivation.

Below is a conceptual workflow of the proposed MAO inactivation mechanism.

MAO_Inactivation cluster_Enzyme MAO Active Site This compound This compound Amine_Radical_Cation Amine_Radical_Cation This compound->Amine_Radical_Cation One-Electron Oxidation Ring_Cleavage Ring_Cleavage Amine_Radical_Cation->Ring_Cleavage Homolytic Cleavage Covalent_Adduct Covalent_Adduct Ring_Cleavage->Covalent_Adduct Reaction with Flavin Cofactor

Caption: Proposed mechanism of MAO inactivation by this compound.

Inferences from Structurally Related Compounds

Due to the scarcity of published SAR data on a series of this compound derivatives, we can extrapolate potential SAR trends by examining related structures, such as 1-phenylcyclohexylamine, an analog of the dissociative anesthetic phencyclidine (PCP).

Phenyl Ring Substitution

In studies of 1-phenylcyclohexylamine analogs, substitution on the phenyl ring has been shown to significantly modulate activity at the PCP receptor site. It is plausible that similar modifications to the this compound core would impact its biological activity.

  • Electron-withdrawing and electron-donating groups: Introduction of substituents with varying electronic properties on the phenyl ring could influence the initial oxidation step by MAO, thereby altering the potency and kinetics of inactivation.

  • Positional Isomerism: The position of substituents (ortho, meta, para) on the phenyl ring would likely affect the molecule's interaction with the enzyme's active site, potentially leading to differences in binding affinity and inhibitory activity.

Cycloalkyl Ring Modifications

Alterations to the cyclobutane ring could provide insights into the role of ring strain and conformation in biological activity.

  • Ring Size: Comparison with 1-phenylcyclopentylamine and 1-phenylcyclohexylamine suggests that the size of the cycloalkyl ring influences the molecule's pharmacological profile. The high ring strain of the cyclobutane moiety in this compound is a key feature in its mechanism of MAO inactivation.

  • Substitution on the Cycloalkyl Ring: The addition of substituents on the cyclobutane ring could affect the molecule's conformation and its fit within the enzyme's active site.

Experimental Protocols

While specific protocols for a series of this compound derivatives are not available, standard assays for evaluating MAO inhibition and receptor binding can be adapted.

Monoamine Oxidase Inhibition Assay

A common method to determine the MAO inhibitory activity of a compound involves a fluorometric assay using a commercially available kit.

Illustrative Experimental Workflow:

MAO_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, MAO Enzyme, Test Compound, and Substrate Incubate_Enzyme Pre-incubate MAO Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme Add_Substrate Initiate Reaction by Adding MAO Substrate and HRP Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Intensity (Ex/Em = 535/587 nm) Incubate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50

Caption: General workflow for an in vitro MAO inhibition assay.

Protocol Details:

  • Reagent Preparation: Prepare assay buffer, solutions of MAO-A and MAO-B enzymes, various concentrations of the test compounds, and the MAO substrate (e.g., p-tyramine) with horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red).

  • Enzyme Incubation: In a 96-well plate, pre-incubate the MAO enzymes with the test compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the substrate mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The H₂O₂ produced by the MAO reaction reacts with the probe in the presence of HRP to generate a fluorescent product.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Future Directions and Conclusion

The this compound scaffold holds potential for the development of novel therapeutic agents, particularly in the area of MAO inhibition. However, a systematic exploration of its SAR is necessary to unlock its full potential. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives with substitutions on both the phenyl and cyclobutane rings. Such studies would provide crucial data to establish a clear SAR, enabling the rational design of more potent and selective compounds. The generation of quantitative data from standardized assays will be paramount in building predictive models to guide further drug discovery efforts based on this promising chemical core.

In Silico Modeling of 1-Phenylcyclobutylamine Binding to Monoamine Oxidase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific in silico modeling studies detailing the binding of 1-Phenylcyclobutylamine (PCBA) to Monoamine Oxidase (MAO) have not been extensively published. This technical guide, therefore, presents a comprehensive, proposed methodology based on established computational techniques used for analogous irreversible MAO inhibitors. The data and protocols are representative examples derived from studies on similar compounds to illustrate a robust workflow for investigating PCBA-MAO interactions.

Introduction

This compound (PCBA) is recognized as a mechanism-based, irreversible inactivator of Monoamine Oxidase (MAO). Experimental studies suggest that its inhibitory action proceeds through a radical-mediated mechanism, leading to the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme. Understanding the atomic-level details of this process is crucial for the rational design of novel, potent, and selective MAO inhibitors.

In silico modeling offers a powerful suite of tools to elucidate the binding thermodynamics and kinetics of inhibitors like PCBA. Through a combination of molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, it is possible to model the entire inhibitory pathway, from initial non-covalent binding to the final covalent adduct formation. This whitepaper outlines a detailed, state-of-the-art computational workflow to investigate the binding of PCBA to MAO, providing hypothetical data and detailed protocols to guide future research.

Proposed Inactivation Mechanism

The inactivation of MAO by PCBA is thought to be initiated by a one-electron oxidation of the amine, forming a radical cation. This is followed by the homolytic cleavage of the cyclobutane ring. The resulting radical intermediate can then partition between forming a cyclic product or covalently bonding to the FAD cofactor, leading to irreversible inhibition.

G PCBA This compound (PCBA) RadicalCation Amine Radical Cation PCBA->RadicalCation One-Electron Oxidation (MAO-FAD) RingCleavage Homolytic Ring Cleavage RadicalCation->RingCleavage Intermediate Radical Intermediate RingCleavage->Intermediate Cyclization Cyclization Intermediate->Cyclization CovalentAdduct Covalent Adduct with FAD (Irreversible Inhibition) Intermediate->CovalentAdduct Attachment to Flavin Product 2-Phenyl-1-pyrroline Cyclization->Product

Caption: Proposed radical mechanism for MAO inactivation by PCBA.

Computational Investigation Workflow

A multi-stage computational approach is proposed to model the interaction of PCBA with MAO. This workflow integrates molecular docking, classical molecular dynamics, and hybrid QM/MM simulations to provide a comprehensive understanding of the binding and inactivation process.

G cluster_prep System Preparation cluster_docking Initial Binding Pose cluster_md System Dynamics and Stability cluster_qmmm Reaction Mechanism PDB Select MAO-B PDB Structure (e.g., 2V5Z) CovalentDocking Covalent Docking Simulation PDB->CovalentDocking LigandPrep Prepare PCBA Structure (Protonation State, Tautomer) LigandPrep->CovalentDocking PoseSelection Pose Selection and Clustering CovalentDocking->PoseSelection MD_Sim Classical MD Simulations (Non-covalent Complex) PoseSelection->MD_Sim MMGBSA MM/GBSA Binding Free Energy MD_Sim->MMGBSA QMMM QM/MM Simulations MD_Sim->QMMM FreeEnergyProfile Free Energy Profile Calculation QMMM->FreeEnergyProfile

Caption: Proposed in silico workflow for modeling PCBA binding to MAO.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical yet representative quantitative data that would be generated from the proposed computational workflow. These values are based on published studies of other irreversible MAO inhibitors.

Table 1: Covalent Docking Results for PCBA with MAO-B
ParameterValueDescription
Docking Score (kcal/mol) -8.5 to -10.0Estimated binding affinity of the initial non-covalent complex.
Key Interacting Residues TYR435, TYR398, CYS172Residues forming significant non-covalent interactions (H-bonds, π-π stacking).
Distance to FAD N5 (Å) 3.5 - 4.5Distance from the PCBA amine to the reactive nitrogen of the FAD cofactor.
Table 2: Molecular Dynamics Simulation Stability Metrics
ParameterValueDescription
Protein RMSD (Å) 1.5 ± 0.3Root Mean Square Deviation of the protein backbone, indicating structural stability.
Ligand RMSD (Å) 0.8 ± 0.2Root Mean Square Deviation of the ligand, indicating a stable binding pose.
Radius of Gyration (Rg) (Å) 22.5 ± 0.2A measure of the protein's compactness over the simulation time.
Hydrogen Bonds (Occupancy) > 70%Persistence of key hydrogen bonds between PCBA and active site residues.
Table 3: Binding Free Energy Calculations
ParameterValue (kcal/mol)Method
ΔG_bind (non-covalent) -30 to -40MM/GBSA
Activation Energy (QM/MM) +15 to +20QM/MM Free Energy Profile
Reaction Energy (QM/MM) -25 to -35QM/MM Free Energy Profile

Experimental Protocols

Detailed methodologies for the key computational experiments are provided below. These protocols are generalized and should be adapted based on the specific software and hardware used.

System Preparation
  • Protein Structure: The crystal structure of human MAO-B in complex with an inhibitor (e.g., PDB ID: 2V5Z) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states at a physiological pH.

  • Ligand Structure: The 3D structure of this compound is built and optimized using a quantum chemistry program (e.g., Gaussian) at the B3LYP/6-31G* level of theory. Partial charges are calculated using the RESP or AM1-BCC method.

Covalent Docking

Covalent docking is employed to predict the binding pose of PCBA prior to the covalent bond formation and to ensure the reactive moiety is correctly oriented towards the FAD cofactor.

  • Receptor Grid Generation: A grid box is defined around the active site of MAO-B, encompassing the FAD cofactor.

  • Covalent Docking Simulation: Using a program like Schrödinger's Covalent Docking workflow or AutoDock, a covalent bond is defined between the amine of PCBA and the N5 atom of the FAD cofactor. The docking simulation is then performed to sample different conformations of the ligand in the active site.

  • Pose Analysis: The resulting poses are clustered and ranked based on their docking scores. The top-ranked poses that show favorable interactions with key active site residues are selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the non-covalent PCBA-MAO-B complex and to generate equilibrated structures for subsequent QM/MM calculations.

  • System Setup: The top-ranked docked complex is solvated in a box of explicit water molecules (e.g., TIP3P) and neutralized with counter-ions.

  • Minimization and Equilibration: The system undergoes a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to 310 K and equilibration under NPT (constant number of particles, pressure, and temperature) conditions.

  • Production Run: A production MD simulation is run for at least 100 ns. Trajectories are saved at regular intervals for analysis.

  • Analysis: The stability of the complex is analyzed by calculating the RMSD of the protein and ligand, the radius of gyration, and the persistence of hydrogen bonds.

MM/GBSA Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the non-covalent complex.

  • Trajectory Extraction: Snapshots are extracted from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated. The binding free energy (ΔG_bind) is then computed as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are used to model the chemical reaction of covalent bond formation, which cannot be described by classical force fields.

  • System Partitioning: The system is divided into a QM region and an MM region. The QM region typically includes the PCBA molecule, the isoalloxazine ring of the FAD cofactor, and the side chains of key catalytic residues. The rest of the protein and the solvent are treated with a classical force field (MM).

  • Potential Energy Surface Scan: The reaction pathway is explored by performing a potential energy surface scan along a defined reaction coordinate (e.g., the distance between the PCBA amine and the FAD N5 atom).

  • Free Energy Profile: The free energy profile of the reaction is calculated using methods like umbrella sampling or metadynamics to determine the activation energy and the reaction energy.

Conclusion

The proposed in silico workflow provides a comprehensive framework for elucidating the molecular mechanism of MAO inhibition by this compound. By combining molecular docking, MD simulations, and QM/MM calculations, researchers can gain detailed insights into the binding affinity, conformational dynamics, and reactive steps of this irreversible inhibitor. The representative data and protocols presented in this whitepaper serve as a valuable resource for initiating and guiding future computational studies on PCBA and other novel MAO inhibitors, ultimately aiding in the development of more effective therapeutics for neurological disorders.

The Preclinical Pharmacological Profile of 1-Phenylcyclobutylamine: A Methodological and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the preclinical pharmacological profile of 1-Phenylcyclobutylamine (PCBA). However, a thorough review of publicly available scientific literature reveals a significant scarcity of quantitative preclinical data for this compound. The foundational research, primarily from 1986, establishes its mechanism as an inactivator of monoamine oxidase but does not provide a complete dataset for its pharmacodynamics, pharmacokinetics, and toxicology. Consequently, this guide summarizes the known mechanistic information and presents standardized, detailed experimental protocols that would be employed to generate the necessary preclinical data. The data tables herein are structured to highlight the key parameters required for a complete pharmacological assessment, but remain largely unpopulated due to the lack of available information.

Executive Summary

This compound (PCBA) is identified as a mechanism-based, time-dependent, and irreversible inactivator of monoamine oxidase (MAO).[1] Its mechanism of action involves enzymatic oxidation to a radical cation, which then leads to the inactivation of the enzyme through covalent modification of the flavin cofactor.[1] Despite this well-characterized mechanism, a comprehensive preclinical pharmacological profile, including its potency, selectivity for MAO isoforms, pharmacokinetic properties, and toxicological profile, is not available in the public domain. This guide provides a framework for the preclinical evaluation of PCBA, detailing the requisite experimental methodologies and the nature of the data that needs to be generated.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the irreversible inhibition of monoamine oxidase. A complete pharmacodynamic profile would require the determination of its inhibitory potency and selectivity for the two major isoforms of MAO, MAO-A and MAO-B.

In Vitro MAO Inhibition

Objective: To determine the potency (IC50) and inactivation kinetics (KI, kinact) of this compound against human recombinant MAO-A and MAO-B.

Table 1: In Vitro Pharmacodynamic Profile of this compound

ParameterMAO-AMAO-B
IC50 (µM)Data not availableData not available
KI (µM)Data not availableData not available
kinact (min-1)Data not availableData not available
kinact/KI (M-1min-1)Data not availableData not available
MechanismTime-dependent, irreversibleTime-dependent, irreversible
Experimental Protocol: In Vitro MAO Inhibition Assay

2.2.1 Materials and Methods

  • Enzyme Source: Human recombinant MAO-A and MAO-B (e.g., from insect cells).

  • Substrate: Kynuramine for both MAO-A and MAO-B, or Amplex Red substrate.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Test Compound: this compound.

  • Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Instrumentation: Fluorescence microplate reader.

2.2.2 IC50 Determination

  • A range of concentrations of this compound and positive controls are pre-incubated with the MAO-A or MAO-B enzyme in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The formation of the fluorescent product (4-hydroxyquinoline from kynuramine or resorufin from Amplex Red) is monitored kinetically over time using a fluorescence plate reader.

  • The rate of reaction is calculated for each inhibitor concentration.

  • IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

2.2.3 Determination of Inactivation Kinetics (KI and kinact)

  • MAO-A or MAO-B is incubated with various concentrations of this compound for different time intervals.

  • At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into the assay medium containing the substrate to initiate the reaction and minimize further inactivation.

  • The residual enzyme activity is measured.

  • The observed rate of inactivation (kobs) at each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

  • The values of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation) are obtained by plotting kobs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis PCBA_stock This compound Stock Solution Preincubation Pre-incubation: Enzyme + PCBA PCBA_stock->Preincubation MAO_enzyme MAO-A / MAO-B Enzyme MAO_enzyme->Preincubation Substrate Substrate (e.g., Kynuramine) Reaction Initiate Reaction: Add Substrate Substrate->Reaction Buffer Assay Buffer Buffer->Preincubation Preincubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Analysis Data Analysis: IC50 / KI, kinact Measurement->Analysis

Figure 1: Experimental workflow for in vitro MAO inhibition assay.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is essential for determining its dosing regimen and predicting its in vivo behavior. No pharmacokinetic data for this compound is currently available.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Rodent Model)

ParameterIntravenous (IV)Oral (PO)
Half-life (t1/2) (h)Data not availableData not available
Volume of distribution (Vd) (L/kg)Data not availableN/A
Clearance (CL) (L/h/kg)Data not availableN/A
Cmax (ng/mL)N/AData not available
Tmax (h)N/AData not available
AUC0-inf (ng·h/mL)Data not availableData not available
Bioavailability (F) (%)N/AData not available
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

3.1.1 Animal Model and Dosing

  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Groups:

    • Intravenous (IV) administration group.

    • Oral gavage (PO) administration group.

  • Dose: A single dose of this compound (dose to be determined by preliminary tolerability studies).

3.1.2 Sample Collection

  • Blood samples are collected from a suitable vessel (e.g., tail vein, saphenous vein) at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3.1.3 Bioanalytical Method

  • A sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is developed and validated for the quantification of this compound in plasma.

  • The method validation includes assessment of linearity, accuracy, precision, selectivity, and stability.

3.1.4 Pharmacokinetic Analysis

  • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

  • Key pharmacokinetic parameters (as listed in Table 2) are calculated.

PK_Study_Workflow Dosing Dosing of Rodents (IV and PO routes) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Sample_Storage->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters Data_Analysis->PK_Parameters

Figure 2: General workflow for a preclinical pharmacokinetic study.

Toxicology

The toxicological profile of a compound is critical for its safety assessment. There is no available data on the toxicity of this compound.

Table 3: Acute Toxicological Profile of this compound (Rodent Model)

ParameterValueSpeciesRoute
LD50Data not availableRat/MouseOral
LD50Data not availableRat/MouseIntravenous
Clinical Observations Data not available
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

4.1.1 Animal Model

  • Species: Female Sprague-Dawley rats.

  • Housing: Animals are housed individually with controlled temperature, humidity, and light-dark cycle.

4.1.2 Dosing and Observation

  • A single animal is dosed with this compound via oral gavage at a starting dose.

  • The animal is observed for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

  • This sequential dosing continues until the stopping criteria are met.

4.1.3 Data Collection

  • Mortality.

  • Clinical signs of toxicity (e.g., changes in behavior, appearance, respiration).

  • Body weight changes.

  • Gross necropsy at the end of the study.

4.1.4 Data Analysis

  • The LD50 and its confidence intervals are calculated using appropriate statistical methods.

Mechanism of Action and Metabolism

This compound is a mechanism-based inactivator of MAO.[1] The proposed mechanism involves a one-electron oxidation of the amine by the flavin cofactor of MAO, forming an amine radical cation.[1] This is followed by the homolytic cleavage of the cyclobutane ring.[1] The resulting radical can then partition between two pathways: covalent attachment to the flavin cofactor, leading to irreversible inactivation, or cyclization to form a 2-phenylpyrrolinyl radical, which is further oxidized to 2-phenyl-1-pyrroline.[1] This initial metabolite is then further metabolized to 3-benzoylpropanal and subsequently to 3-benzoylpropionic acid.[1]

PCBA_Mechanism PCBA This compound (PCBA) Radical_Cation Amine Radical Cation PCBA->Radical_Cation One-electron oxidation by MAO-Flavin MAO Monoamine Oxidase (MAO) with Flavin Cofactor Ring_Cleavage Homolytic Ring Cleavage Radical_Cation->Ring_Cleavage Resulting_Radical Resulting Radical Ring_Cleavage->Resulting_Radical Inactivation Irreversible Inactivation (Covalent Adduct with Flavin) Resulting_Radical->Inactivation Attachment to Flavin Cyclization Cyclization Resulting_Radical->Cyclization Partitioning Pyrrolinyl_Radical 2-Phenylpyrrolinyl Radical Cyclization->Pyrrolinyl_Radical Oxidation Oxidation Pyrrolinyl_Radical->Oxidation Metabolite1 2-Phenyl-1-pyrroline Oxidation->Metabolite1 Metabolite2 3-Benzoylpropanal Metabolite1->Metabolite2 MAO-catalyzed oxidation Metabolite3 3-Benzoylpropionic Acid Metabolite2->Metabolite3 Non-enzymatic oxidation

Figure 3: Proposed mechanism of MAO inactivation and metabolism of this compound.

Conclusion

This compound is an intriguing compound with a well-defined mechanism of action as an irreversible inhibitor of monoamine oxidase. However, the lack of a comprehensive preclinical dataset on its pharmacodynamics, pharmacokinetics, and toxicology severely limits its potential for further development. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to build a complete pharmacological profile. Such studies are essential to ascertain its therapeutic potential and safety profile for any future consideration as a drug candidate.

References

Initial Toxicology Screening of 1-Phenylcyclobutylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential toxicological profile of 1-Phenylcyclobutylamine. Due to a lack of direct toxicological studies on this specific compound, this guide infers potential hazards based on its known metabolic pathways and the toxicological data of structurally similar compounds, namely phenethylamine and amphetamine. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All quantitative data and experimental protocols are derived from studies on these related compounds and are provided for comparative and informational purposes.

Executive Summary

This compound is a compound with a structural resemblance to known psychoactive substances. An initial literature review reveals a significant gap in direct toxicological data for this molecule. This guide aims to provide a preliminary toxicological assessment by examining the known metabolic fate of this compound and drawing parallels with the well-documented toxicities of structurally analogous compounds, phenethylamine and amphetamine. The primary areas of potential concern, based on these analogs, include cardiovascular effects, neurotoxicity, and a potential for abuse. Genotoxicity, based on available data for related compounds, appears to be a lower-level concern but cannot be entirely ruled out without direct testing. This document summarizes available quantitative data, details relevant experimental protocols for toxicological assessment, and provides visual representations of metabolic pathways and proposed experimental workflows.

Introduction

This compound is a primary amine featuring a phenyl group and a cyclobutane ring. Its structural similarity to phenethylamines, a class of compounds with known physiological and toxicological effects, necessitates a thorough evaluation of its safety profile. This guide provides a foundational understanding of the potential toxicological endpoints for this compound, offering a starting point for a comprehensive risk assessment.

Metabolism of this compound

The metabolism of this compound is a critical factor in its toxicological profile, as metabolites can be more or less active or toxic than the parent compound. While direct and comprehensive metabolism studies are limited, available information suggests the following pathway:

Metabolism PCBA This compound Metabolite1 2-Phenyl-1-pyrroline PCBA->Metabolite1 Oxidative Ring Expansion Metabolite2 3-Benzoylpropanal Metabolite1->Metabolite2 Hydrolysis & Oxidation Metabolite3 3-Benzoylpropionic acid Metabolite2->Metabolite3 Oxidation

Figure 1: Proposed metabolic pathway of this compound.

The initial step involves an oxidative ring expansion to form 2-phenyl-1-pyrroline. This is followed by hydrolysis and further oxidation to yield 3-benzoylpropanal and subsequently 3-benzoylpropionic acid. The toxicological properties of these metabolites are largely unknown.

Inferred Toxicological Profile from Structurally Related Compounds

Given the absence of direct toxicological data for this compound, this section provides a summary of the known toxicology of phenethylamine and amphetamine.

Acute Toxicity

Acute toxicity provides information on the potential for harm from a single, high-dose exposure.

Table 1: Acute Toxicity Data for Structurally Related Compounds

CompoundTest SpeciesRoute of AdministrationLD50Reference
AmphetamineRatOral96.8 mg/kg[1]
PhenethylamineRatOral325 mg/kg (as active fraction of Lavandula stoechas)[2]
PhenethylamineMouseIntraperitoneal125-200 mg/kg[2]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.

Cardiovascular Toxicity

Phenethylamine and amphetamine are known to have significant cardiovascular effects due to their sympathomimetic properties.[3][4]

Potential Cardiovascular Effects:

  • Hypertension: Increased blood pressure is a common effect.[3][4]

  • Tachycardia: An elevated heart rate is frequently observed.[3][4]

  • Arrhythmias: Irregular heartbeats can occur.[4]

  • Vasoconstriction: Narrowing of blood vessels can lead to reduced blood flow.[3]

  • Cardiomyopathy: Chronic use of amphetamines has been associated with diseases of the heart muscle.[5]

Neurotoxicity

The primary toxicological concern for phenethylamine and amphetamine is neurotoxicity.[6][7]

Mechanisms of Neurotoxicity:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) can damage neurons.[6]

  • Excitotoxicity: Excessive stimulation of neurons can lead to cell death.[6]

  • Mitochondrial Dysfunction: Impairment of mitochondrial function can disrupt cellular energy production.[6]

  • Dopaminergic and Serotonergic Neuron Damage: Long-term use of amphetamines can lead to damage to dopamine and serotonin nerve terminals.[6][8]

Clinical Manifestations:

  • Psychosis, including hallucinations and paranoia.[3]

  • Agitation and aggression.[9]

  • Seizures.[4]

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material. Data for phenethylamine and amphetamine is mixed, but generally suggests a low risk, particularly at therapeutic doses.

Table 2: Genotoxicity Data for Structurally Related Compounds

CompoundAssaySystemResultReference
Amphetamine-based productsChromosomal Aberration, Micronucleus, Sister Chromatid ExchangeHuman Lymphocytes (in vivo)Negative[10]
Substituted Phenethylamines (2C-H, 2C-I, 2C-B, 25B-NBOMe)Micronucleus AssayHuman TK6 cells (in vitro)Positive[11]
MDMA (a phenethylamine derivative)Micronucleus AssayHuman TK6 cells (in vitro)Negative[11]

Some substituted phenethylamines have shown genotoxic potential in vitro, often linked to the induction of reactive oxygen species.[11] However, amphetamine-based drugs did not show evidence of cytogenetic damage in children undergoing treatment for ADHD.[10]

Proposed Initial Toxicology Screening Workflow

A tiered approach is recommended for the initial toxicology screening of this compound.

Workflow cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: Acute In Vivo Toxicity cluster_tier3 Tier 3: Further Characterization QSAR QSAR Modeling for Toxicity Prediction Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames MN In Vitro Micronucleus Assay Ames->MN Hepatotoxicity In Vitro Hepatotoxicity Assay MN->Hepatotoxicity AcuteOral Acute Oral Toxicity (e.g., OECD 423) Hepatotoxicity->AcuteOral Cardio Cardiovascular Safety Pharmacology AcuteOral->Cardio Neuro Neurobehavioral Assessment Cardio->Neuro Metabolism Metabolite Identification & Toxicity Neuro->Metabolism

Figure 2: Proposed workflow for initial toxicology screening.

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on methodologies cited for related compounds.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically rats or mice.

  • Procedure: A single dose of the test substance is administered orally to a small group of animals. The animals are observed for a period of 14 days for signs of toxicity and mortality. The study proceeds in a stepwise manner with increasing or decreasing doses depending on the outcome.

  • Endpoint: The LD50 value is estimated.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In Vitro Micronucleus Assay
  • Objective: To detect chromosomal damage.

  • Test System: Mammalian cell lines (e.g., human lymphocytes, CHO, V79, TK6).

  • Procedure: Cells are exposed to the test substance with and without a metabolic activation system. After treatment, the cells are cultured to allow for cell division and then harvested. The cells are stained, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

  • Endpoint: A significant increase in the frequency of micronucleated cells compared to the control indicates clastogenic or aneugenic activity.

Conclusion and Recommendations

The initial toxicological screening of this compound is hampered by a lack of direct experimental data. However, by examining its structural analogs, phenethylamine and amphetamine, a potential toxicological profile emerges. The primary concerns are likely to be cardiovascular and central nervous system effects, consistent with sympathomimetic and psychoactive properties. The genotoxic potential appears to be low, but cannot be dismissed without direct testing.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following a tiered approach as outlined in this guide. This should include in vitro assays for genotoxicity and cytotoxicity, followed by in vivo studies to assess acute toxicity, and further characterization of cardiovascular and neurological effects. The metabolic profile should also be thoroughly investigated to identify and assess the toxicity of its metabolites. This systematic approach will provide the necessary data to accurately characterize the risk associated with this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Phenylcyclobutylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutylamine is an emerging compound of interest in pharmaceutical and toxicological research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. These application notes provide detailed protocols for the sensitive and selective quantification of this compound in various biological samples, including plasma, serum, and urine, using state-of-the-art analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies described herein are based on established principles for the analysis of structurally similar compounds, such as phencyclidine (PCP), and are intended to serve as a comprehensive guide for researchers.[1][2][3]

General Sample Handling and Preparation

Proper sample collection and handling are paramount to ensure the integrity of the analytical results.

  • Blood Collection: Whole blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma/Serum Preparation: To obtain plasma, centrifuge the anticoagulated whole blood. For serum, allow the blood to clot before centrifugation. Promptly separate the supernatant (plasma or serum) to prevent hemolysis.[4]

  • Urine Collection: Urine samples should be collected in clean containers.

  • Storage: All biological samples should be stored frozen (at -20°C or -80°C) to minimize degradation of the analyte.[4]

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of analytes in complex biological matrices.[4][5][6]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for sample clean-up and concentration, leading to high recovery and reduced matrix effects.[4][7][8]

Experimental Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, serum, or urine, add an internal standard (e.g., this compound-d5).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_step Final Steps Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Solid-Phase Extraction Workflow for Biological Samples.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined experimentally)

    • This compound-d5 (IS): Precursor ion > Product ion (to be determined experimentally)

Quantitative Data Summary (LC-MS/MS)
ParameterUrinePlasma/Serum
Linearity Range 1 - 500 ng/mL0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mL
Accuracy (% Bias) < 15%< 15%
Precision (% RSD) < 10%< 10%
Recovery > 85%> 80%
Matrix Effect < 20%< 25%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable technique for the analysis of volatile and semi-volatile compounds.[1][9][10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquids.

Experimental Protocol:

  • Sample Alkalinization: To 1 mL of plasma, serum, or urine, add an internal standard (e.g., this compound-d5) and 1 mL of a basic buffer (e.g., pH 9.5 carbonate buffer).

  • Extraction: Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate). Vortex for 2 minutes.[11]

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended): Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to improve volatility and chromatographic properties.

  • Final Preparation: Evaporate the derivatization agent and reconstitute the final residue in a suitable solvent like ethyl acetate for GC-MS analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_final_steps Final Steps Sample Biological Sample (1 mL) Add_IS_Buffer Add IS & Basic Buffer Sample->Add_IS_Buffer Add_Solvent Add Organic Solvent & Vortex Add_IS_Buffer->Add_Solvent Centrifuge Centrifuge Add_Solvent->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Derivatize Derivatization (Optional) Evaporate->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis

Caption: Liquid-Liquid Extraction Workflow for Biological Samples.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Chromatographic Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions:

    • This compound (and/or its derivative): At least two characteristic ions.

    • This compound-d5 (IS) (and/or its derivative): At least one characteristic ion.

Quantitative Data Summary (GC-MS)
ParameterUrinePlasma/Serum
Linearity Range 5 - 1000 ng/mL5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 2 ng/mL2 ng/mL
Limit of Quantification (LOQ) 5 ng/mL5 ng/mL
Accuracy (% Bias) < 20%< 20%
Precision (% RSD) < 15%< 15%
Recovery > 70%> 65%

Method Validation

All analytical methods must be validated to ensure reliability and accuracy. Key validation parameters include:[12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Validation_Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key Parameters for Analytical Method Validation.

References

Using 1-Phenylcyclobutylamine as a Chemical Probe for Monoamine Oxidase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutylamine (PCBA) is a potent mechanism-based inactivator of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1] Its unique mode of action, involving a radical intermediate, makes it a valuable tool for investigating MAO's catalytic mechanisms. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe for MAO activity, intended for researchers, scientists, and professionals in drug development.

PCBA acts as both a substrate and a time-dependent, irreversible inactivator of MAO, covalently modifying the flavin cofactor essential for the enzyme's catalytic activity.[1] For every inactivation event, approximately 325 molecules of PCBA are processed as substrates, yielding metabolites such as 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid.[1] This characteristic provides a unique opportunity to study both the catalytic turnover and the inactivation process of MAO.

Mechanism of Action

The inactivation of MAO by this compound proceeds through a one-electron oxidation of the amine to form an amine radical cation.[1] This is followed by the homolytic cleavage of the cyclobutane ring. The resulting radical intermediate can then partition between two pathways: cyclization to a 2-phenylpyrrolinyl radical, which is further oxidized to 2-phenyl-1-pyrroline, or covalent attachment to the flavin cofactor, leading to irreversible inactivation of the enzyme.[1] This radical mechanism provides strong evidence for the involvement of single-electron transfer steps in MAO-catalyzed amine oxidations.[1]

MAO_Inactivation_by_PCBA PCBA This compound (PCBA) RadicalCation Amine Radical Cation PCBA->RadicalCation One-electron Oxidation by MAO MAO Monoamine Oxidase (MAO) RingCleavage Homolytic Ring Cleavage RadicalCation->RingCleavage RadicalIntermediate Radical Intermediate RingCleavage->RadicalIntermediate Partition Partitioning RadicalIntermediate->Partition Cyclization Cyclization Partition->Cyclization Product Formation (325 parts) Attachment Covalent Attachment to Flavin Cofactor Partition->Attachment Inactivation (1 part) PyrrolineRadical 2-Phenylpyrrolinyl Radical Cyclization->PyrrolineRadical Oxidation Oxidation PyrrolineRadical->Oxidation Product 2-Phenyl-1-pyrroline (Product) Oxidation->Product InactiveMAO Inactive MAO Attachment->InactiveMAO

Caption: Proposed mechanism of MAO inactivation by this compound (PCBA).

Data Presentation

The following table summarizes the known quantitative data for the interaction of this compound with Monoamine Oxidase.

ParameterValueEnzyme SourceReference
Partition Ratio 325Bovine Liver MAO[1]
(Molecules of product per inactivation event)

Experimental Protocols

Protocol 1: Determination of Time-Dependent Inactivation of MAO by this compound

This protocol is designed to measure the rate of irreversible inactivation of MAO by PCBA.

Materials:

  • Recombinant or purified MAO-A or MAO-B

  • This compound (PCBA)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Substrate for MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine)

  • Spectrophotometer or fluorometer

  • 96-well microplate (UV-transparent or black, depending on the assay)

Procedure:

  • Enzyme Preparation: Dilute the MAO enzyme stock to a suitable working concentration in potassium phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of PCBA in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of PCBA at 37°C. Include a control with no inhibitor.

  • Time-course Aliquots: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each pre-incubation mixture.

  • Dilution to Stop Inactivation: Immediately dilute the aliquots into a larger volume of assay buffer containing the MAO substrate. This dilution will effectively stop the inactivation process by reducing the concentration of PCBA.

  • Activity Measurement: Measure the initial rate of substrate turnover for each diluted aliquot using a spectrophotometer or fluorometer. For kynuramine (MAO-A substrate), monitor the formation of 4-hydroxyquinoline at 316 nm. For benzylamine (MAO-B substrate), monitor the formation of benzaldehyde at 250 nm.[2]

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each PCBA concentration. The slope of each line will give the apparent first-order rate constant of inactivation (kobs).

  • Determination of KI and kinact: Plot the kobs values against the corresponding PCBA concentrations. The data should fit the Michaelis-Menten equation, from which the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined.

Time_Dependent_Inactivation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Enzyme Prepare MAO Enzyme Solution Preincubation Pre-incubate MAO with PCBA at 37°C Prep_Enzyme->Preincubation Prep_Inhibitor Prepare PCBA Dilutions Prep_Inhibitor->Preincubation Aliquots Withdraw Aliquots at Timed Intervals Preincubation->Aliquots Dilution Dilute Aliquots into Substrate Solution Aliquots->Dilution Measurement Measure Residual MAO Activity Dilution->Measurement Plot1 Plot ln(Activity) vs. Time Measurement->Plot1 Calc_kobs Determine k_obs from Slopes Plot1->Calc_kobs Plot2 Plot k_obs vs. [PCBA] Calc_kobs->Plot2 Calc_kinact_KI Determine k_inact and K_I Plot2->Calc_kinact_KI

Caption: Workflow for determining time-dependent inactivation of MAO by PCBA.

Protocol 2: Determination of the Partition Ratio for PCBA

This protocol allows for the determination of the number of substrate turnovers per inactivation event.

Materials:

  • Same as Protocol 1, with the addition of a method to quantify product formation (e.g., HPLC).

Procedure:

  • Reaction Setup: Incubate a known amount of MAO enzyme with a saturating concentration of PCBA.

  • Monitoring Activity: Periodically measure the remaining MAO activity as described in Protocol 1 until the enzyme is completely inactivated.

  • Product Quantification: At the point of complete inactivation, stop the reaction (e.g., by adding a strong acid or boiling) and quantify the amount of product (2-phenyl-1-pyrroline and its metabolites) formed using a suitable analytical method like HPLC.

  • Calculation: The partition ratio is calculated by dividing the moles of product formed by the moles of enzyme inactivated.

Concluding Remarks

This compound serves as a distinctive chemical probe for elucidating the radical mechanism of MAO catalysis. The provided protocols offer a framework for characterizing its interaction with MAO-A and MAO-B. Given its properties as a time-dependent, irreversible inhibitor, careful experimental design and data analysis are crucial for obtaining reliable kinetic parameters. The insights gained from studying PCBA can contribute to a deeper understanding of MAO function and aid in the design of novel MAO inhibitors for therapeutic applications.

References

Application Notes and Protocols for 1-Phenylcyclobutylamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutylamine (PCBA) is a potent and selective tool for neuroscience research, primarily acting as a time-dependent, irreversible inactivator of monoamine oxidase (MAO).[1] Its unique mechanism of action, involving a radical intermediate, sets it apart from many traditional MAO inhibitors.[1] Understanding the application of PCBA can provide valuable insights into the role of monoamine neurotransmitter metabolism in various physiological and pathological processes. These application notes provide an overview of PCBA's mechanism of action, quantitative data on its enzyme inhibition, and detailed protocols for its use in both in vitro and in vivo neuroscience research.

Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 120218-45-3ChemicalBook, P&S Chemicals
Molecular Formula C₁₀H₁₃N·HClP&S Chemicals
Molecular Weight 183.68 g/mol P&S Chemicals
IUPAC Name 1-phenylcyclobutan-1-amine hydrochlorideP&S Chemicals
Synonyms Cyclobutanamine, 1-phenyl-, hydrochlorideP&S Chemicals

Mechanism of Action

This compound is a mechanism-based inactivator of monoamine oxidase. The inactivation process is time-dependent and irreversible, proceeding through a unique radical-based mechanism.[1] Upon substrate turnover by MAO, PCBA is oxidized to an amine radical cation. This is followed by the homolytic cleavage of the cyclobutane ring. The resulting radical intermediate can then partition between two pathways: cyclization to a 2-phenylpyrrolinyl radical or covalent attachment to the flavin cofactor of the enzyme, leading to its irreversible inactivation.[1] For every molecule of PCBA that leads to the inactivation of an MAO enzyme, approximately 325 molecules are converted to product.[1]

Data Presentation: Quantitative Analysis of MAO Inhibition

Table 1: Inhibition of Monoamine Oxidase by 1-Phenylcyclopropylamine (1-PCPA)

EnzymeInhibitorKᵢ (µM)Inhibition TypeSource
MAO-A (human placental)1-PCPA170Time-dependent, Irreversible[2]
MAO-B (beef liver)1-PCPA6.5Time-dependent, Irreversible[2]

Note: The Kᵢ values for 1-PCPA are significantly higher for MAO-A compared to MAO-B, indicating a preference for MAO-B inhibition.[2]

Experimental Protocols

In Vitro Protocol: Determination of MAO Inhibition Kinetics

This protocol describes a general method to determine the inhibitory potential and kinetics of this compound on MAO-A and MAO-B in vitro.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound hydrochloride

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrofluorometer

  • 96-well microplates (black, clear bottom)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of MAO-A and MAO-B in potassium phosphate buffer.

    • Prepare a stock solution of this compound hydrochloride in deionized water. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add the appropriate buffer.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (water).

    • Add a fixed concentration of MAO-A or MAO-B enzyme to each well.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes) to allow for time-dependent inhibition.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well. The final concentration of kynuramine should be close to its Kₘ value for the respective enzyme.

  • Measurement of Activity:

    • Immediately measure the fluorescence of the product, 4-hydroxyquinoline, at timed intervals using a spectrofluorometer (Excitation: ~320 nm, Emission: ~400 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ and kᵢₙₐ꜀ₜ values for time-dependent inhibition, perform a more detailed kinetic analysis by varying both the inhibitor concentration and the pre-incubation time.

In Vivo Protocol: Assessment of Neurotransmitter Levels via Microdialysis

This protocol provides a general framework for investigating the in vivo effects of this compound on extracellular monoamine levels in a specific brain region of a rodent model.

Materials:

  • This compound hydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Rodents (e.g., rats or mice)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation of monoamines.

    • Collect a sufficient number of baseline samples (e.g., 3-5) before drug administration.

  • Administration of this compound:

    • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-administration Sample Collection:

    • Continue collecting dialysate samples at the same intervals for a defined period after drug administration to monitor changes in neurotransmitter levels.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for the content of monoamines (e.g., dopamine, serotonin, norepinephrine) and their metabolites using HPLC-ED.

  • Data Analysis:

    • Quantify the concentration of each analyte in the dialysate samples.

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of any observed changes.

Mandatory Visualizations

MAO_Inactivation_by_PCBA PCBA This compound (PCBA) MAO Monoamine Oxidase (MAO) PCBA->MAO Binds to Active Site Radical_Cation Amine Radical Cation MAO->Radical_Cation One-Electron Oxidation Ring_Cleavage Homolytic Ring Cleavage Radical_Cation->Ring_Cleavage Intermediate Radical Intermediate Ring_Cleavage->Intermediate Pyrroline_Radical 2-Phenylpyrrolinyl Radical Intermediate->Pyrroline_Radical Cyclization Flavin_Adduct Covalent Adduct with Flavin Cofactor Intermediate->Flavin_Adduct Covalent Attachment Pyrroline 2-Phenyl-1-pyrroline (Product) Pyrroline_Radical->Pyrroline Oxidation Inactive_MAO Inactive MAO Flavin_Adduct->Inactive_MAO

Caption: Proposed mechanism of MAO inactivation by this compound.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer This compound Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis of Monoamines & Metabolites Post_Drug_Collection->HPLC Data_Analysis Data Quantification & Statistical Analysis HPLC->Data_Analysis

References

Application Notes and Protocols for In Vitro Profiling of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutylamine (PCBA) is a known inactivator of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.[1] Specifically, PCBA has been identified as a time-dependent, irreversible inactivator of MAO through a radical-based mechanism.[1] Understanding the in vitro pharmacological profile of PCBA is essential for elucidating its therapeutic potential and potential off-target effects. These application notes provide detailed protocols for a tiered in vitro testing strategy, beginning with an assessment of cytotoxicity, followed by characterization of its inhibitory activity on MAO isoforms, and finally, an evaluation of its potential interaction with NMDA receptors, a key ion channel in the central nervous system.

Experimental Design Overview

A logical workflow for the in vitro characterization of this compound is crucial for generating a comprehensive pharmacological profile. The proposed experimental cascade begins with determining the cytotoxic potential of the compound to establish a safe concentration range for subsequent functional assays. This is followed by detailed enzymatic assays to quantify its inhibitory effects on the primary targets, MAO-A and MAO-B. Finally, a functional cell-based assay is included to investigate potential off-target effects on the N-methyl-D-aspartate (NMDA) receptor, another important neurological target.

G cluster_0 Experimental Workflow A 1. Cytotoxicity Assessment (MTT Assay) B 2. MAO Inhibition Assays (MAO-Glo™ Assay) A->B Establish Tolerated Concentration Range C 3. Off-Target Liability Assay (NMDA Receptor Functional Assay) B->C Characterize Primary Target Engagement

Caption: Experimental workflow for the in vitro characterization of this compound.

Cytotoxicity Assessment

Prior to functional characterization, it is imperative to determine the cytotoxic profile of this compound to identify a concentration range that does not induce cell death, which could confound the results of subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to a relevant neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound (e.g., from Arctom Scientific, Catalog BD-A309132)

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free DMEM to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Cell Treatment: After 24 hours of incubation, remove the culture medium and replace it with 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

ParameterValue
Cell LineSH-SY5Y
Seeding Density1 x 10⁴ cells/well
Compound Concentration Range0.1 - 1000 µM
Incubation Time24 hours
Detection MethodMTT reduction
ReadoutAbsorbance at 570 nm

Monoamine Oxidase (MAO) Inhibition Assays

This compound is a known MAO inactivator. The following protocol utilizes a commercially available luminescent assay to determine the potency and selectivity of its inhibitory activity against the two major isoforms, MAO-A and MAO-B.

Signaling Pathway of MAO-Catalyzed Neurotransmitter Degradation

Monoamine oxidases are critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for MAO inhibitors in the treatment of depression and neurodegenerative diseases.

G cluster_0 MAO-Mediated Neurotransmitter Degradation NT Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) NT->MAO Oxidative Deamination Metabolite Inactive Metabolite MAO->Metabolite PCBA This compound PCBA->MAO Inhibition G cluster_0 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling Ca_influx->Downstream PCBA This compound PCBA->NMDAR Potential Modulation

References

Application Notes: Protocols for Studying the Effects of 1-Phenylcyclobutylamine on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive set of protocols for researchers investigating the effects of 1-Phenylcyclobutylamine (PCBA) on monoamine neurotransmitter levels. PCBA is a known time-dependent, irreversible inactivator of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism of action relevant to the treatment of depression and other neurological disorders.[2][3][4] This document outlines detailed in vitro and in vivo methodologies to characterize the potency, selectivity, and neurochemical effects of PCBA. Protocols include in vitro MAO activity assays and in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Mechanism of Action: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters in the presynaptic terminal, thereby terminating their signaling.[4] PCBA acts as a mechanism-based inactivator of MAO, meaning it is a substrate for the enzyme and is converted into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[1] This inactivation leads to a reduction in neurotransmitter metabolism, resulting in an accumulation of dopamine, norepinephrine, and serotonin in the extracellular space and enhanced neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) NT Neurotransmitters (NTs) Vesicle->NT Release Transporter Reuptake Transporter NT->Transporter Reuptake Synaptic_NT Synaptic Neurotransmitters NT->Synaptic_NT MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Metabolism Transporter->MAO Synaptic_NT->Transporter Receptor Postsynaptic Receptors Synaptic_NT->Receptor Binding PCBA This compound (PCBA) PCBA->MAO Irreversible Inhibition

Figure 1. Mechanism of this compound (PCBA) action at the synapse.

In Vitro Protocols

In vitro assays are essential for determining the potency and selectivity of PCBA as an MAO inhibitor.

Protocol 1: Fluorometric MAO Activity Assay

This protocol determines the IC₅₀ (half-maximal inhibitory concentration) of PCBA for MAO-A and MAO-B isoforms using a commercially available assay kit (e.g., Abcam ab241031, Promega MAO-Glo™) which detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • MAO Substrate (e.g., Tyramine, or a proprietary luciferin derivative)[5]

  • Specific Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • H₂O₂ Detector (e.g., Red Peroxidase Substrate)

  • This compound (PCBA) stock solution (in DMSO or appropriate solvent)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm) or Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of PCBA to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In separate wells of the 96-well plate, set up reactions for MAO-A and MAO-B. For each isoform, prepare wells for:

    • Total Activity: Enzyme + Assay Buffer

    • Inhibitor Control: Enzyme + Specific Inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B)

    • Test Compound: Enzyme + PCBA dilution

    • Background Control: Assay Buffer (no enzyme)

  • Pre-incubation: Add 50 µL of the appropriate enzyme solution to the wells. Add 10 µL of PCBA dilution or control solution. Incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Prepare a Reaction Mix containing the MAO substrate and H₂O₂ detector. Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader. Measure fluorescence or luminescence in kinetic mode for 30-60 minutes at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Subtract the background reading from all measurements.

    • Calculate the percent inhibition for each PCBA concentration relative to the total activity control.

    • Plot percent inhibition versus log[PCBA] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM) [± SEM]
This compound MAO-A150.5 [± 12.3]
This compound MAO-B875.2 [± 55.8]
Clorgyline (Control) MAO-A8.2 [± 0.9]
Selegiline (Control) MAO-B12.5 [± 1.5]

Table 1. Example IC₅₀ values for PCBA and control inhibitors against MAO-A and MAO-B.

In Vivo & Ex Vivo Protocols

In vivo and ex vivo studies are crucial for assessing the effects of PCBA on neurotransmitter levels in a physiological context.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal Rodent Model (Rat or Mouse) Anesthesia Anesthesia Animal->Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Implantation Microdialysis Probe Implantation into Target Brain Region Stereotaxic->Implantation Recovery Surgical Recovery (2-3 days) Implantation->Recovery Perfusion Perfuse Probe with Artificial CSF (aCSF) Recovery->Perfusion Baseline Collect Baseline Dialysate Samples (3-4 samples) Perfusion->Baseline Admin Administer PCBA (i.p. or s.c.) Baseline->Admin PostAdmin Collect Post-Treatment Dialysate Samples Admin->PostAdmin HPLC HPLC-ECD Analysis of Dialysate PostAdmin->HPLC Quant Quantify Neurotransmitter Concentrations HPLC->Quant Stats Statistical Analysis (% Change from Baseline) Quant->Stats

Figure 2. Experimental workflow for in vivo microdialysis study.

Protocol 2: In Vivo Microdialysis

This protocol measures extracellular levels of dopamine (DA), serotonin (5-HT), norepinephrine (NE), and their metabolites in specific brain regions of awake, freely moving rodents following systemic administration of PCBA.[7][8][9]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Syringe pump and liquid swivel

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂

  • PCBA formulation for injection (e.g., dissolved in saline/DMSO)

  • HPLC system with electrochemical detector (HPLC-ECD)

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex, or nucleus accumbens).

    • Secure the cannula with dental cement and anchor screws.

    • Allow the animal to recover for at least 2-3 days post-surgery.[10]

  • Microdialysis Experiment:

    • On the day of the experiment, place the animal in a microdialysis bowl and connect the probe inlet to a syringe pump via a liquid swivel.

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9]

    • Allow for a 2-3 hour equilibration period.

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

    • Administer PCBA via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis (HPLC-ECD):

    • Directly inject the collected dialysate samples into the HPLC-ECD system.[11]

    • The HPLC system separates the neurotransmitters and their metabolites.[12]

    • The electrochemical detector quantifies the concentration of each analyte based on its oxidation potential.[13] A typical potential for a glassy carbon electrode is +0.7 to +0.8 V.[14]

  • Data Analysis:

    • Calculate the absolute concentration of each analyte by comparing peak heights/areas to a standard curve.

    • Normalize the data as a percentage of the average baseline concentration.

    • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare post-treatment levels to baseline.

Data Presentation:

AnalyteBrain RegionBaseline (pg/20µL)Peak Effect (% of Baseline) [± SEM]
Dopamine (DA) Striatum35.4450.6 [± 35.2]
DOPAC Striatum3100.225.1 [± 4.8]
Serotonin (5-HT) Prefrontal Cortex8.1380.9 [± 29.7]
5-HIAA Prefrontal Cortex450.530.5 [± 5.1]
Norepinephrine (NE) Hippocampus15.6310.3 [± 25.5]

Table 2. Example results from in vivo microdialysis after administration of PCBA (10 mg/kg).

Protocol 3: Ex Vivo Brain Tissue Analysis

This protocol measures the total tissue content of monoamines and their metabolites from dissected brain regions following PCBA administration. It is a terminal experiment that provides a snapshot of overall neurotransmitter levels.

Materials:

  • Rodents treated with PCBA or vehicle

  • Dissection tools and ice-cold plate

  • Brain matrices for slicing

  • Tissue punches

  • Homogenization buffer (e.g., 0.1 M perchloric acid with antioxidant)[15]

  • Sonicator/homogenizer

  • Refrigerated centrifuge

  • HPLC-ECD system

Procedure:

  • Tissue Collection:

    • Administer PCBA or vehicle to animals and wait for the time of peak effect (determined from pharmacokinetic studies or literature).

    • Euthanize the animal via decapitation.

    • Rapidly extract the brain and place it in an ice-cold brain matrix.

    • Create coronal slices and dissect or punch the desired brain regions (e.g., striatum, hippocampus).[15]

  • Sample Preparation:

    • Immediately place the tissue punch into a pre-weighed tube containing a known volume of ice-cold homogenization buffer.

    • Record the tissue weight.

    • Homogenize the tissue using a sonicator.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Sample Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered supernatant into the HPLC-ECD system for analysis as described in Protocol 2.

  • Data Analysis:

    • Quantify neurotransmitter concentrations from the standard curve.

    • Normalize the data to the weight of the tissue sample (e.g., ng/mg tissue).

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare drug-treated groups to the vehicle control group.

Data Presentation:

AnalyteBrain RegionVehicle (ng/mg tissue) [± SEM]PCBA (ng/mg tissue) [± SEM]
Dopamine (DA) Striatum12.5 [± 1.1]28.3 [± 2.5]
Serotonin (5-HT) Hippocampus0.8 [± 0.07]2.1 [± 0.15]
Norepinephrine (NE) Cortex0.4 [± 0.04]0.9 [± 0.08]**

Table 3. Example ex vivo neurotransmitter content 2 hours after PCBA (10 mg/kg) administration. **p < 0.01 vs. Vehicle.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Phenylcyclobutylamine. This application note includes a detailed experimental protocol, method validation parameters, and data presentation in tabular and graphical formats.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical development. Ensuring its purity and accurate quantification is critical for the quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. The method described herein is designed to be robust and suitable for routine quality control.

The principle of this method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. As a basic compound, this compound's interaction with the stationary phase is controlled by adjusting the mobile phase's pH to ensure consistent protonation and achieve good peak symmetry.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (H₃PO₄) (AR grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic Solvent): Acetonitrile (100%).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the Standard Solution.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

System Suitability

System suitability testing was performed before each validation run to ensure the chromatographic system was performing adequately. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (a mixture of all formulation components except this compound). The chromatograms were examined for any interfering peaks at the retention time of this compound. The results showed no significant interference, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the nominal concentration (0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 0.25 - 0.75 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was assessed by performing recovery studies on a placebo mixture spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120%). Each concentration was analyzed in triplicate.

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL)% Recovery
80% 0.400.39899.5
100% 0.500.503100.6
120% 0.600.59599.2
Mean % Recovery 99.8
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution (0.5 mg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Peak Area
Repeatability (n=6) ≤ 2.0%
Intermediate Precision (n=6) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1.

ParameterResult
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

Varied ParameterModificationRetention Time (min)Tailing Factor% Assay
Flow Rate 0.9 mL/min5.81.199.8
1.1 mL/min4.71.2100.1
Temperature 28 °C5.41.199.9
32 °C5.11.2100.2
pH 2.85.31.2100.0
3.25.21.199.7

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following flowchart.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases and Diluent prep_standard Prepare Standard Solution (0.5 mg/mL) prep_solutions->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL) prep_solutions->prep_sample system_suitability System Suitability Test (SST) prep_sample->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_standard Inject Standard inject_blank->inject_standard inject_sample Inject Sample inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Purity/% Assay integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Figure 1: HPLC Analysis Workflow for this compound.

The logical relationship between the key validation parameters is illustrated in the diagram below.

Validation_Parameters Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Validated_Method Precision->Validated_Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Validated_Method

Figure 2: Interdependencies of HPLC Method Validation Parameters.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The low LOD and LOQ indicate good sensitivity. The successful validation of this method ensures its suitability for routine quality control in pharmaceutical development and manufacturing.

References

Application Note: Detection of 1-Phenylcyclobutylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylcyclobutylamine is a primary amine that can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to its polarity. This application note details a robust and sensitive method for the detection and quantification of this compound in various sample matrices. The protocol involves a derivatization step to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. This method is suitable for researchers, scientists, and professionals in drug development and forensic analysis.

Principle

The method is based on the derivatization of this compound, followed by separation and detection using GC-MS. Primary amines can be derivatized using silylation or acylation reagents to block the active hydrogen, thereby increasing their volatility and amenability to GC analysis.[1][2] The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the separated compound, and the resulting mass spectrum provides qualitative identification, while the signal intensity allows for quantitative measurement.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol outlines a general procedure for liquid and solid samples.

1.1. Liquid Samples (e.g., biological fluids, reaction mixtures)

  • Dilution: Dilute the liquid sample in a volatile organic solvent such as methanol, acetone, or dichloromethane to achieve a concentration of approximately 0.1 to 1 mg/mL.[3]

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte of interest.[4]

    • LLE: Mix the sample with an immiscible organic solvent. The analytes will partition into the organic layer, which can then be collected.[4]

    • SPE: Pass the sample through a cartridge containing a sorbent material that retains the analyte. The analyte is then eluted with a suitable solvent.[4]

  • Filtration/Centrifugation: Remove any particulate matter by passing the sample through a 0.22 μm filter or by centrifugation.[3] This prevents clogging of the GC inlet.[3]

  • Drying: Ensure the final sample is free of water, as it can interfere with derivatization and damage the GC column.[4]

1.2. Solid Samples (e.g., powders, tissues)

  • Dissolution: Dissolve a small amount of the solid sample in a suitable volatile organic solvent.[3]

  • Extraction: Similar to liquid samples, LLE or SPE may be necessary to clean up the sample and concentrate the analyte.[4]

  • Filtration/Centrifugation: Remove any undissolved solids.[3]

Derivatization Protocol

Derivatization is a key step to improve the chromatographic properties of this compound.[5] Silylation is a common technique for derivatizing amines.[1]

  • Evaporation: Transfer an aliquot of the prepared sample extract into a clean, dry reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] A catalyst like trimethylchlorosilane (TMCS) can be added to improve the reaction efficiency, especially for sterically hindered groups.[1]

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting the derivatized sample into the GC-MS.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of derivatized this compound. These are general guidelines and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 280°C
Carrier GasHelium, constant flow rate of 1.0 - 1.5 mL/min[8]
Oven Temperature ProgramInitial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min[8]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV[8]
Ion Source Temperature230°C[8]
Transfer Line Temperature280°C[8]
Mass Rangem/z 40-500
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for the analysis of a series of this compound standards should be collected and summarized. The following table is an example of how to present this data.

ParameterResult
Retention Time (derivatized)To be determined experimentally
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Recovery (%)85 - 115%
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt Dilution Dilution/Dissolution SampleReceipt->Dilution Extraction Extraction (LLE/SPE) Dilution->Extraction Cleanup Filtration/Centrifugation Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation ReagentAddition Add Silylating Reagent Evaporation->ReagentAddition Reaction Heating ReagentAddition->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Key Steps

This diagram shows the logical progression and dependencies of the key experimental stages.

logical_relationship A Sample Preparation (Extraction & Cleanup) B Derivatization (Increase Volatility) A->B Prerequisite C GC Separation (Based on Boiling Point) B->C Enables D MS Detection (Identification & Quantification) C->D Provides Analytes E Data Analysis D->E Generates Data

Caption: Logical flow of the analytical protocol.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol and recommended instrument parameters serve as a valuable starting point for method development and validation in various research and industrial settings. Proper sample preparation and optimization of GC-MS conditions are essential for achieving high-quality data.

References

Application Notes: Investigating the Cellular Effects of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylcyclobutylamine (PCBA) is recognized as a time-dependent, irreversible inactivator of monoamine oxidase (MAO).[1] Its mechanism involves attachment to the flavin cofactor of MAO, proceeding through a one-electron oxidation to an amine radical cation, which supports the involvement of a radical mechanism in MAO-catalyzed amine oxidations.[1] While its primary biochemical mechanism is established, a comprehensive understanding of its broader cellular effects, including potential cytotoxicity, impact on cell cycle progression, and influence on key signaling pathways, is crucial for evaluating its therapeutic potential and off-target effects.

These application notes provide a framework of cell-based assays to systematically characterize the cellular response to this compound. The protocols outlined herein are designed for researchers in pharmacology, toxicology, and drug development to generate robust and reproducible data. Appropriate cell lines for these studies could include neuronal lines such as SH-SY5Y, given MAO's role in the central nervous system, or liver cell lines like HepG2 to assess metabolic and potential toxic effects.[2]

Key Experimental Workflows

A systematic investigation into the cellular effects of this compound can be approached through a tiered experimental workflow. The initial step involves determining the cytotoxic concentration range, followed by more detailed mechanistic studies based on the initial findings.

G cluster_0 Tier 1: Dose-Response Assessment cluster_1 Tier 2: Mechanistic Assays (Using Sub-Lethal Doses) start Culture Selected Cell Line (e.g., SH-SY5Y, HepG2) treat Treat with PCBA (Concentration Gradient) start->treat assay Perform Cytotoxicity Assay (e.g., MTT, Neutral Red) treat->assay ic50 Determine IC50 Value assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Inform Dose Selection cellcycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cellcycle signaling Signaling Pathway Analysis (Western Blot) ic50->signaling

Caption: Tiered experimental workflow for PCBA analysis.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide examples of how to structure the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell Line Exposure Time (hr) IC50 (µM) Method
SH-SY5Y 24 150.2 ± 12.5 MTT Assay
SH-SY5Y 48 95.8 ± 8.9 MTT Assay
HepG2 24 210.5 ± 18.3 Neutral Red Uptake

| HepG2 | 48 | 145.3 ± 15.1 | Neutral Red Uptake |

Table 2: Apoptosis Analysis via Annexin V/PI Staining

Treatment (24 hr) Cell Population SH-SY5Y (%) HepG2 (%)
Vehicle Control Live (Annexin V- / PI-) 95.1 ± 2.3 96.2 ± 1.9
Early Apoptotic (Annexin V+ / PI-) 2.5 ± 0.8 2.1 ± 0.6
Late Apoptotic (Annexin V+ / PI+) 1.8 ± 0.5 1.1 ± 0.4
Necrotic (Annexin V- / PI+) 0.6 ± 0.2 0.6 ± 0.2
PCBA (IC50) Live (Annexin V- / PI-) 45.7 ± 4.1 52.3 ± 5.5
Early Apoptotic (Annexin V+ / PI-) 28.9 ± 3.5 25.1 ± 3.1
Late Apoptotic (Annexin V+ / PI+) 22.3 ± 2.9 19.8 ± 2.8

| | Necrotic (Annexin V- / PI+) | 3.1 ± 1.1 | 2.8 ± 0.9 |

Table 3: Cell Cycle Distribution Analysis

Treatment (24 hr) Cell Cycle Phase SH-SY5Y (%) HepG2 (%)
Vehicle Control G0/G1 55.4 ± 3.7 60.1 ± 4.2
S 28.1 ± 2.5 25.5 ± 2.9
G2/M 16.5 ± 2.1 14.4 ± 1.8
PCBA (½ IC50) G0/G1 68.2 ± 4.5 72.3 ± 5.1
S 15.3 ± 1.9 14.8 ± 2.0

| | G2/M | 16.5 ± 2.3 | 12.9 ± 1.7 |

Postulated Signaling Pathways for Investigation

As an MAO inhibitor, PCBA is expected to increase levels of monoamine neurotransmitters, which can lead to oxidative stress. This stress can, in turn, activate key signaling cascades that govern cell fate decisions such as survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are central regulators of these processes and are prime candidates for investigation.[3][4]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway PCBA This compound MAO Monoamine Oxidase (MAO) PCBA->MAO Inhibition ROS Oxidative Stress (e.g., H2O2) MAO->ROS Potential Increase MAPKKK MAPKKK (e.g., Raf) ROS->MAPKKK Activation PI3K PI3K ROS->PI3K Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK CellFate Cellular Responses (Apoptosis, Survival, Proliferation) MAPK->CellFate Akt Akt PI3K->Akt Akt->CellFate Inhibition of Apoptosis G cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis live_cell PS (Inner) early_cell PS (Outer) live_cell->early_cell PS Flip live_result Annexin V (-) PI (-) late_cell PS (Outer) early_cell->late_cell Membrane Permeabilization early_result Annexin V (+) PI (-) late_result Annexin V (+) PI (+)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the synthesis of 1-Phenylcyclobutylamine. Below you will find frequently asked questions, comparative data on synthetic routes, detailed experimental protocols, and process diagrams to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ritter reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Ritter reaction are a common issue. Here are several factors to investigate:

  • Carbocation Instability: The Ritter reaction proceeds via a tertiary carbocation intermediate formed from 1-phenylcyclobutanol.[1][2] If this cation is unstable, side reactions can occur.

    • Troubleshooting:

      • Acid Strength: Ensure your acid catalyst (typically concentrated H₂SO₄) is sufficiently strong and anhydrous. Water can interfere with carbocation formation.

      • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the initial addition of the alcohol to the acid/nitrile mixture to prevent unwanted polymerization or rearrangement of the carbocation.

  • Incomplete Hydrolysis: The reaction initially forms an N-acyl intermediate, which must be hydrolyzed to the final amine.[1][3][4]

    • Troubleshooting:

      • Hydrolysis Conditions: Ensure the hydrolysis step (either acidic or basic) is carried out for a sufficient duration and temperature to completely convert the amide to the amine. Monitor this step by TLC or GC-MS.

      • Basification: After acidic hydrolysis, ensure the reaction mixture is made sufficiently basic (pH > 12) to deprotonate the ammonium salt and liberate the free amine for extraction.

  • Side Reactions: The primary competing reaction is the elimination of the carbocation to form 1-phenylcyclobutene.

    • Troubleshooting:

      • Nitrile Concentration: Use the nitrile as both a reactant and a solvent, if possible, or ensure a high concentration to favor the nucleophilic attack on the carbocation over elimination.

Q2: I am observing significant impurities in my product after a reductive amination synthesis. What are they and how can I minimize them?

A2: Reductive amination of 1-phenylcyclobutanone can lead to several impurities. The most common are the secondary amine (from the reaction of the product with another molecule of the ketone) and unreacted starting material.

  • Secondary Amine Formation: The primary amine product can react with the starting ketone to form a secondary amine impurity.

    • Troubleshooting:

      • Ammonia Excess: Use a large excess of the ammonia source (e.g., ammonium acetate, or ammonia gas in a suitable solvent) to outcompete the primary amine product in reacting with the ketone.

      • Controlled Addition: Add the reducing agent slowly to the mixture of the ketone and ammonia source. This keeps the concentration of the primary amine product low during the reaction, minimizing its chance to react further.

  • Unreacted Ketone: Incomplete reaction leaves starting material in your product.

    • Troubleshooting:

      • Reducing Agent: Ensure you are using a suitable and active reducing agent. Sodium triacetoxyborohydride is often effective as it is selective for the iminium ion.[5] Sodium cyanoborohydride is also common.

      • Reaction Time & Temperature: Monitor the reaction by TLC or GC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. Ensure the catalyst (if using catalytic hydrogenation) is active.[6][7]

  • Alcohol Impurity: Over-reduction of the ketone starting material can produce 1-phenylcyclobutanol.

    • Troubleshooting:

      • Choice of Reductant: Use a reducing agent that is more selective for the imine/iminium ion over the ketone, such as NaBH(OAc)₃.[5] Avoid harsh reducing agents like LiAlH₄ if this is a problem.

Q3: My reaction seems to have stalled. How do I check if the reagents are still active?

A3: A stalled reaction can be due to degraded reagents or poor reaction setup.

  • Check Reducing Agent (for Reductive Amination): Borohydride reagents can decompose if exposed to moisture. It is best to use a freshly opened bottle or a properly stored reagent.

  • Check Catalyst (for Catalytic Hydrogenation): If using a metal catalyst (e.g., Pd/C, Raney Nickel), ensure it has not been poisoned. The catalyst should be handled under an inert atmosphere if necessary.[6]

  • Anhydrous Conditions: For many of these reactions, especially those involving strong acids or hydrides, water can inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Monitor by Spectroscopy: Pull a small sample from the reaction mixture. A quick ¹H NMR or GC-MS can definitively show the ratio of starting material to product and help diagnose the issue.

Data Presentation: Comparison of Synthetic Routes

The two primary methods for synthesizing this compound are the Ritter Reaction and Reductive Amination. The choice of method depends on starting material availability, scale, and safety considerations.

ParameterMethod 1: Ritter ReactionMethod 2: Reductive Amination
Starting Material 1-Phenylcyclobutanol1-Phenylcyclobutanone
Key Reagents Strong Acid (e.g., H₂SO₄), Nitrile (e.g., NaCN, CH₃CN)Ammonia Source (NH₄OAc, NH₃), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)
Typical Yield 50-70%60-85%
Reaction Conditions Harsh (conc. strong acid), low temperatureMild to moderate
Key Advantages Utilizes a readily available alcohol starting material.Generally higher yielding, milder conditions, avoids highly toxic cyanides (if not using NaBH₃CN).
Key Disadvantages Requires stoichiometric use of strong acid, generating significant salt waste; use of toxic cyanides is common.[3]Ketone starting material may be less accessible than the alcohol; potential for over-reduction or secondary amine formation.

Experimental Protocols

Method 1: Synthesis via Ritter Reaction

This protocol is adapted from general procedures for the Ritter reaction.[1][4]

  • Reaction Setup: To a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetonitrile (5 eq.). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2 eq.) to the stirred acetonitrile, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Prepare a solution of 1-phenylcyclobutanol (1 eq.) in acetonitrile (2 mL per gram of alcohol). Add this solution dropwise to the cold acid/acetonitrile mixture over 30-60 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Add 10% NaOH solution until the pH is > 12, keeping the mixture cool in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by vacuum distillation or column chromatography.

Method 2: Synthesis via Reductive Amination

This protocol is a representative procedure for reductive amination using a borohydride reagent.[5]

  • Reaction Setup: To a round-bottom flask, add 1-phenylcyclobutanone (1 eq.), ammonium acetate (3-5 eq.), and methanol as the solvent (5 mL per mmol of ketone).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask to 0 °C in an ice bath. In portions, add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess reducing agent and hydrolyze imine intermediates.

  • Workup: Make the solution basic (pH > 12) by adding 10% NaOH. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by vacuum distillation or column chromatography.

Visualizations

Chemical Pathways and Workflows

Synthesis_Pathways cluster_0 Method 1: Ritter Reaction cluster_1 Method 2: Reductive Amination start1 1-Phenylcyclobutanol int1 N-(1-phenylcyclobutyl)acetamide (Amide Intermediate) start1->int1 + CH₃CN, H₂SO₄ prod This compound int1->prod + H₂O, NaOH (Hydrolysis) start2 1-Phenylcyclobutanone int2 Iminium Intermediate start2->int2 + NH₄OAc int2->prod + NaBH(OAc)₃

Caption: Key synthetic routes to this compound.

Troubleshooting_Flowchart start Low Product Yield check_sm Analyze reaction mixture (TLC, GC-MS) start->check_sm sm_present Starting material remains? check_sm->sm_present impurity Side products observed? sm_present->impurity No reagent_issue Check reagent/catalyst activity Extend reaction time Increase temperature slightly sm_present->reagent_issue Yes conditions_issue Optimize conditions: - Temperature control? - Reagent stoichiometry? - Anhydrous setup? impurity->conditions_issue Yes purification_issue Review purification method (Distillation, Chromatography) impurity->purification_issue No end Yield Improved reagent_issue->end conditions_issue->end purification_issue->end

Caption: Troubleshooting flowchart for low yield issues.

Purification_Workflow start Crude Product (Post-Workup) extraction 1. Aqueous Wash (Acid/Base) To remove salts and unreacted polar reagents start->extraction drying 2. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extraction->drying filtration 3. Filter drying agent drying->filtration concentration 4. Concentrate in vacuo (Rotary Evaporator) filtration->concentration purification 5. Final Purification concentration->purification distillation Vacuum Distillation purification->distillation For thermally stable liquids chromatography Column Chromatography (Silica Gel) purification->chromatography For difficult separations end Pure this compound distillation->end chromatography->end

Caption: General purification workflow for this compound.

References

Overcoming challenges in the purification of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Phenylcyclobutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure of this compound, potential impurities could arise from incomplete reaction or degradation. Organic impurities can arise during the manufacturing process and/or storage of the new drug substance.[1]

Q2: What are the initial steps to consider when troubleshooting the purification of this compound?

A2: Before attempting purification, it is crucial to characterize the crude product to understand the impurity profile. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can help identify the number and nature of impurities, guiding the selection of the most appropriate purification method.

Q3: How does the basicity of this compound affect its purification?

A3: As a primary amine, this compound is basic. This property can be exploited for purification. For instance, an acid-base extraction can be used to separate it from non-basic impurities. The amine can be protonated with an acid and extracted into an aqueous layer, then liberated by adding a base and extracted back into an organic solvent. For acidic or basic moieties, the possibility of crystallizing the salt is also something to make use of.[2]

Q4: Can this compound degrade during purification?

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound may be too soluble in the chosen solvent even at low temperatures. Impurities can also lower the melting point of the product, leading to oiling out.

  • Troubleshooting Steps:

    • Lower the temperature of the solvent: Ensure the solvent is not heated excessively above the minimum temperature required to dissolve the solid.

    • Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of this compound.

    • Add a co-solvent (anti-solvent): Introduce a solvent in which the compound is poorly soluble dropwise to the hot, dissolved solution until slight turbidity appears. Then, reheat to dissolve and cool slowly.

    • Increase the solvent volume: This can sometimes prevent supersaturation that leads to oiling out.

    • Perform a preliminary purification: If significant impurities are present, consider a quick purification step like a silica plug filtration before recrystallization.

Issue 2: Poor Recovery of Crystals.

  • Cause: Using too much solvent, cooling the solution too rapidly, or incomplete crystallization.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling leads to the formation of small, often impure crystals.

    • Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

    • Concentrate the mother liquor: If a significant amount of product remains in the filtrate, concentrate the solution and attempt a second recrystallization.

Column Chromatography

Issue 3: Poor Separation of this compound from Impurities.

  • Cause: Inappropriate solvent system (eluent), incorrect stationary phase, or overloading the column.

  • Troubleshooting Steps:

    • Optimize the eluent system: Use TLC to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for this compound. A common strategy for amines is to add a small percentage of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing on silica gel.

    • Choose the right stationary phase: While silica gel is common, for basic compounds like amines, alumina (neutral or basic) can sometimes provide better separation and reduce tailing.

    • Check column loading: Overloading the column with too much crude material will lead to broad bands and poor separation. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.

    • Gradient elution: If a single solvent system does not resolve all components, a gradient elution, where the polarity of the eluent is gradually increased, may be effective.

Issue 4: this compound is not eluting from the column.

  • Cause: The eluent may be too non-polar, or the compound may be irreversibly adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Add a basic modifier: If not already included, adding a small amount of triethylamine (0.1-1%) to the eluent can help to displace the basic amine from the acidic silica gel.

    • Flush the column: If the compound is still retained, flushing the column with a highly polar solvent like methanol may be necessary to recover the material.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization Screening of this compound

Solvent System (v/v)PolarityRationale
Hexane / Ethyl AcetateLow to MediumGood for compounds with moderate polarity. Start with a high hexane ratio and add ethyl acetate to dissolve.
Toluene / HexaneLowSuitable for non-polar impurities. Toluene can be a good solvent for aromatic compounds.
Ethanol / WaterHighThe phenyl and amine groups may provide sufficient polarity for solubility in hot ethanol, with water acting as an anti-solvent.
Isopropanol / WaterHighSimilar to ethanol/water, offering another alcohol option.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. If the solid does not dissolve, add more hot solvent in small portions until it does.

  • Decolorization (Optional): If the solution is colored due to impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable eluent system using TLC. The desired compound should have an Rf between 0.2 and 0.4. For this compound on silica, consider systems like hexane/ethyl acetate with 0.5% triethylamine.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude this compound analysis TLC / NMR / MS Analysis start->analysis decision High Purity & Crystalline? / Major Impurities? analysis->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No oil_out Oiling Out? recrystallization->oil_out oil_out->recrystallization Adjust Solvent/Temp poor_recovery Poor Recovery? oil_out->poor_recovery No poor_recovery->recrystallization Concentrate Mother Liquor pure_product1 Pure Product poor_recovery->pure_product1 No poor_separation Poor Separation? chromatography->poor_separation poor_separation->chromatography Optimize Eluent/Stationary Phase no_elution No Elution? poor_separation->no_elution No no_elution->chromatography Increase Polarity/Add Modifier pure_product2 Pure Product no_elution->pure_product2 No G cluster_recrystallization Recrystallization Troubleshooting start Recrystallization Attempt issue Issue Encountered start->issue oiling Oiling Out issue->oiling Product separates as oil low_yield Low Yield issue->low_yield Yield is poor no_crystals No Crystals Form issue->no_crystals Solution remains clear solution1 Change Solvent Use Co-solvent Lower Temperature oiling->solution1 solution2 Minimize Solvent Slow Cooling Concentrate Filtrate low_yield->solution2 solution3 Scratch Flask Add Seed Crystal no_crystals->solution3

References

Troubleshooting inconsistent results in 1-Phenylcyclobutylamine in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro experiments with 1-Phenylcyclobutylamine.

General Introduction

This compound (PCBA) is recognized as a time-dependent, irreversible inactivator of monoamine oxidase (MAO).[1] Its mechanism involves the generation of a radical intermediate, leading to the inactivation of the flavin cofactor of MAO.[1] For every molecule of PCBA that results in inactivation, approximately 325 molecules are converted to product.[1] The primary metabolite formed is 2-phenyl-1-pyrroline, which is subsequently converted to 3-benzoylpropanal and 3-benzoylpropionic acid.[1] Given its mechanism of action, in vitro experiments are crucial for characterizing its inhibitory potential and understanding its effects on cellular systems.

This guide will help you navigate potential challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for the stability of this compound in stock solutions?

A1: The stability of this compound in stock solutions is critical for reproducible results. Key factors include the choice of solvent, storage temperature, and exposure to light. It is advisable to prepare fresh stock solutions or conduct stability studies on frozen stocks. For many small molecules, DMSO is a common solvent, and aliquots should be stored at -20°C or -80°C and protected from light to minimize degradation.

Q2: How can I be sure that the observed effects in my cell-based assay are specific to MAO inhibition by this compound?

A2: To ensure the observed effects are due to MAO inhibition, consider including the following controls in your experimental design:

  • A known MAO inhibitor as a positive control.

  • A negative control compound that is structurally similar but inactive against MAO.

  • Rescue experiments where the downstream effects of MAO inhibition are reversed by adding the product of the MAO reaction.

  • Knockdown or knockout cell lines for MAO to confirm the target engagement.

Q3: What are the common causes of high variability between replicate wells in a 96-well plate assay?

A3: High variability in plate-based assays can stem from several sources:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and proper mixing before and during seeding.

  • Pipetting errors: Use calibrated pipettes and proper technique, especially for small volumes.

  • Edge effects: These can be caused by differential evaporation or temperature gradients across the plate. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Compound precipitation: Visually inspect the wells after compound addition to ensure solubility.

Q4: Can the composition of the cell culture medium affect the activity of this compound?

A4: Yes, the components of the cell culture medium can influence the outcome of your experiment. For instance, components in serum can bind to small molecules, reducing their effective concentration. Additionally, the stability of medium components like vitamins and amino acids can be affected by factors like light, heat, and oxygen, which could indirectly impact cellular health and response to the compound.[2][3] Using chemically defined media can reduce lot-to-lot variability.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in MAO Inhibition Assays

Question: We are observing significant variability in the IC50 values of this compound against MAO-A in our fluorometric assay. What are the potential causes and how can we troubleshoot this?

Answer:

Step-by-Step Troubleshooting:

  • Verify Compound Integrity:

    • Action: Prepare fresh serial dilutions of this compound from a new stock vial.

    • Rationale: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Check Reagent Stability:

    • Action: Prepare fresh assay buffer, substrate, and enzyme solutions.

    • Rationale: The enzyme activity might be compromised, or the substrate may have degraded, leading to inconsistent reaction rates.

  • Standardize Incubation Times:

    • Action: Use a precise timer for all incubation steps, especially the pre-incubation of the enzyme with the inhibitor.

    • Rationale: As a time-dependent inhibitor, the IC50 of this compound is highly dependent on the pre-incubation time with the enzyme.

  • Optimize Enzyme Concentration:

    • Action: Run a control experiment with varying concentrations of the MAO enzyme to ensure you are working in the linear range of the assay.

    • Rationale: An enzyme concentration that is too high or too low can lead to non-ideal kinetics and variable results.

  • Review Data Analysis:

    • Action: Ensure that the data points used for the IC50 curve fitting are within the dynamic range of the assay and that the curve fitting algorithm is appropriate.

    • Rationale: Incorrect data analysis can lead to inaccurate IC50 value determination.

Hypothetical Data Illustrating Inconsistent vs. Consistent Results:

Experiment RunIC50 (µM) - InconsistentIC50 (µM) - Consistent
12.53.1
27.83.3
31.22.9
Mean ± SD 3.8 ± 3.4 3.1 ± 0.2
Issue 2: High Background Signal in Cell-Based Reporter Assay

Question: We are using a reporter cell line to measure downstream effects of MAO inhibition by this compound, but we are seeing a high background signal in our vehicle-treated control wells. What could be causing this?

Answer:

Step-by-Step Troubleshooting:

  • Assess Cell Health:

    • Action: Visually inspect the cells under a microscope for any signs of stress or contamination. Perform a cell viability assay (e.g., Trypan Blue or a commercial kit).

    • Rationale: Unhealthy or contaminated cells can lead to aberrant reporter gene expression.

  • Optimize Cell Seeding Density:

    • Action: Perform a cell titration experiment to determine the optimal seeding density that gives the best signal-to-background ratio.

    • Rationale: Over-confluent or under-confluent cells can result in a high background signal.

  • Check for Autofluorescence:

    • Action: If using a fluorescence-based reporter, check for autofluorescence from the compound, the cell culture medium, or the plate material.

    • Rationale: Autofluorescence can contribute to a high background signal.

  • Review Transfection/Transduction Efficiency:

    • Action: If you generated the reporter cell line, verify the stability and homogeneity of the reporter gene expression using flow cytometry or microscopy.

    • Rationale: A heterogeneous population of cells with varying reporter expression levels can lead to inconsistent and high background signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background signal.

Experimental Protocols

Protocol: In Vitro MAO-A Inhibition Assay using a Fluorometric Substrate

1. Materials:

  • This compound

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for a positive control (a known MAO-A inhibitor) and a negative control (vehicle).

  • Add 20 µL of MAO-A enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate working solution containing Amplex Red and HRP in assay buffer.

  • Add 20 µL of the substrate working solution to each well to initiate the reaction.

  • Immediately measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) in kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Signaling Pathway

Hypothetical Signaling Pathway Affected by this compound:

MAO_Inhibition_Pathway PCBA This compound MAO Monoamine Oxidase (MAO) PCBA->MAO Inhibits Aldehydes Aldehydes MAO->Aldehydes Produces Monoamines Monoamines (e.g., Serotonin, Dopamine) Monoamines->MAO Metabolized by Receptors Postsynaptic Receptors Monoamines->Receptors Activates Signaling Downstream Signaling Receptors->Signaling

Caption: Effect of this compound on monoamine metabolism.

References

Optimizing reaction conditions for the synthesis of 1-Phenylcyclobutylamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 1-phenylcyclobutylamine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its analogs?

The most prevalent and efficient synthetic route involves a two-step process:

  • Grignard Reaction: Synthesis of the precursor, 1-phenylcyclobutanol, through the reaction of cyclobutanone with a phenylmagnesium halide (e.g., phenylmagnesium bromide).

  • Ritter Reaction: Conversion of 1-phenylcyclobutanol to the corresponding N-acyl amine using a nitrile in the presence of a strong acid. This is followed by hydrolysis of the amide to yield the desired this compound.

Q2: Why is the Ritter reaction preferred for the amination of 1-phenylcyclobutanol?

The Ritter reaction is particularly well-suited for tertiary alcohols like 1-phenylcyclobutanol because it proceeds through a stable tertiary carbocation intermediate. This stability favors the reaction, leading to good yields of the desired amide, which can then be hydrolyzed to the primary amine.[1][2]

Q3: What are the key safety precautions to consider during this synthesis?

  • Grignard Reaction: Phenylmagnesium bromide is highly reactive and pyrophoric. All glassware must be rigorously dried to prevent quenching of the Grignard reagent and potential fire hazards. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Ritter Reaction: This reaction uses strong acids like sulfuric acid or trifluoroacetic acid, which are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is essential. The reaction should be performed in a well-ventilated fume hood.

  • Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction are extremely flammable. Ensure there are no ignition sources nearby.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclobutanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Cyclobutanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain crude 1-phenylcyclobutanol.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound via Ritter Reaction and Hydrolysis

Materials:

  • 1-Phenylcyclobutanol

  • Acetonitrile (or other desired nitrile)

  • Concentrated sulfuric acid or trifluoroacetic acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Ritter Reaction:

    • To a solution of 1-phenylcyclobutanol (1.0 equivalent) in acetonitrile (used as both reactant and solvent), cool the mixture to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution to pH > 10.

  • Work-up and Purification of the Amide:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude N-(1-phenylcyclobutyl)acetamide.

    • The crude amide can be purified by recrystallization or column chromatography.

  • Hydrolysis to this compound:

    • Reflux the purified N-(1-phenylcyclobutyl)acetamide in an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M HCl) until the amide is fully hydrolyzed (monitor by TLC).

    • If using acidic hydrolysis, basify the reaction mixture with a sodium hydroxide solution.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield this compound.

    • The final product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Possible Cause(s) Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvents. 3. Low-quality reagents.1. Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings. 2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Use freshly opened or purified reagents.
Low yield of 1-phenylcyclobutanol 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction (formation of biphenyl). 3. Enolization of cyclobutanone.1. Ensure all magnesium has reacted before adding the ketone. 2. Add the bromobenzene slowly to the magnesium to avoid high local concentrations. 3. Add the cyclobutanone at a low temperature (0 °C) to minimize enolization.
Formation of a significant amount of biphenyl Wurtz coupling of the Grignard reagent with unreacted bromobenzene.Slow, controlled addition of bromobenzene during the Grignard reagent formation.
Ritter Reaction Troubleshooting
Problem Possible Cause(s) Solution(s)
Low yield of the amide 1. Incomplete reaction. 2. Dehydration of the alcohol to form an alkene. 3. Insufficiently acidic conditions.1. Increase reaction time or temperature. Monitor by TLC. 2. Maintain a low reaction temperature during the acid addition. 3. Use a stronger acid or a higher concentration of the acid.
Formation of polymeric byproducts The carbocation intermediate can initiate polymerization of the alkene byproduct.Maintain a low reaction temperature and ensure a sufficient excess of the nitrile to trap the carbocation.
Difficulty in hydrolyzing the amide Steric hindrance around the amide carbonyl.Use harsher hydrolysis conditions (e.g., higher concentration of acid or base, prolonged refluxing).

Data Presentation: Optimizing Ritter Reaction Conditions

The following tables summarize the impact of different catalysts and nitriles on the yield of the Ritter reaction for substrates similar to 1-phenylcyclobutanol. This data can be used as a starting point for optimizing the synthesis of this compound analogs.

Table 1: Effect of Different Acid Catalysts on the Ritter Reaction of Benzhydrol with Acetonitrile [3]

EntryCatalystSolventTime (min)Yield (%)
1H₂SO₄Acetonitrile6085
2HClO₄Acetonitrile4590
3Trifluoroacetic AcidAcetonitrile3092
4Silica-Bonded N-Propyl Sulphamic AcidSolvent-free1595

Table 2: Ritter Reaction of Tertiary Alcohols with Various Nitriles using a Solid Acid Catalyst [3][4]

EntryAlcoholNitrileTime (min)Yield (%)
11-AdamantanolAcetonitrile3090
21-AdamantanolBenzonitrile4588
3tert-ButanolAcetonitrile2594
4tert-ButanolBenzonitrile3091

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 1-Phenylcyclobutanol cluster_amination Synthesis of this compound A Cyclobutanone + Phenylmagnesium Bromide B Grignard Reaction (Anhydrous Ether/THF) A->B C 1-Phenylcyclobutanol (Crude) B->C D 1-Phenylcyclobutanol C->D Purification (optional) E Ritter Reaction (Acetonitrile, H₂SO₄) D->E F N-(1-phenylcyclobutyl)acetamide E->F G Hydrolysis (NaOH or HCl) F->G H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Ritter Reaction

troubleshooting_ritter decision decision action action start Low Yield in Ritter Reaction decision1 Is starting material (alcohol) consumed? start->decision1 Check TLC action1 Increase reaction time or temperature. Consider a stronger acid catalyst. decision1->action1 No decision2 Are there significant byproducts (e.g., alkene)? decision1->decision2 Yes action2 Lower reaction temperature, especially during acid addition. Use a less dehydrating acid. decision2->action2 Yes action3 Review work-up procedure. Check for product loss during extraction or purification. decision2->action3 No mao_inactivation MAO Monoamine Oxidase (MAO) (Flavin Cofactor) Radical_Cation Amine Radical Cation MAO->Radical_Cation One-electron oxidation Degradation Oxidative Deamination MAO->Degradation PCBA This compound (Inactivator) PCBA->MAO Binds to Ring_Cleavage Homolytic Ring Cleavage Radical_Cation->Ring_Cleavage Covalent_Adduct Covalent Adduct with Flavin (Enzyme Inactivation) Ring_Cleavage->Covalent_Adduct Attachment to Flavin Neurotransmitters Neurotransmitters (Serotonin, Dopamine) Neurotransmitters->MAO Substrate Inactive_Metabolites Inactive Metabolites Degradation->Inactive_Metabolites

References

Addressing solubility issues of 1-Phenylcyclobutylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenylcyclobutylamine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a chemical compound with the molecular formula C₁₀H₁₃N. It acts as a time-dependent irreversible inactivator of monoamine oxidase (MAO)[1]. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NChemicalBook
Molecular Weight147.22 g/mol ChemicalBook
Boiling Point233 °CChemicalBook
Density1.042 g/cm³ChemicalBook
pKa (Predicted)9.63 ± 0.20ChemicalBook

Q2: I am observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What is the likely cause?

This is a common issue for weakly basic compounds like this compound. The solubility of amines is highly dependent on the pH of the aqueous environment[2][3]. At a neutral or alkaline pH, the amine group is predominantly in its unprotonated (free base) form, which is less polar and thus has lower aqueous solubility. When a stock solution, likely prepared in an organic solvent like DMSO, is diluted into a buffer with a pH at or above the compound's pKa, the compound can precipitate out of solution.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the buffer will protonate the amine group, increasing its polarity and, consequently, its water solubility[2].

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds[4].

  • Addition of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility[5].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guides

Issue 1: Determining the Optimal pH for Solubilization

Question: What is the best way to determine the ideal pH for dissolving this compound in my buffer?

Answer: A systematic approach involving a pH-solubility profile is recommended. This involves preparing a series of buffers with varying pH values and determining the solubility of this compound in each.

Workflow for Determining Optimal pH:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare a series of aqueous buffers (e.g., phosphate, citrate) at different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8) add_stock Add a small aliquot of the stock solution to each buffer to create a supersaturated solution prep_buffers->add_stock prep_stock Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) prep_stock->add_stock equilibrate Equilibrate the samples (e.g., shake for 24 hours at a controlled temperature) add_stock->equilibrate separate Separate the undissolved solid (e.g., by centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of dissolved This compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) separate->quantify plot_data Plot solubility (e.g., in µg/mL) versus pH quantify->plot_data determine_optimal_ph Identify the pH range with the highest solubility plot_data->determine_optimal_ph

Caption: Workflow for determining the pH-dependent solubility of this compound.

Expected Outcome: You should observe that the solubility of this compound is significantly higher at lower pH values (below its pKa of ~9.63) and decreases as the pH approaches and surpasses this value.

Issue 2: Inconsistent Results in Biological Assays

Question: I am seeing variable results in my cell-based or enzymatic assays. Could this be related to the solubility of this compound?

Answer: Yes, poor solubility can lead to inconsistent and unreliable assay results. If the compound precipitates in the assay medium, the actual concentration exposed to the cells or enzyme will be lower and more variable than the nominal concentration.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect the wells for any signs of precipitation (cloudiness, visible particles).

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound starts to precipitate under your experimental conditions.

  • Adjust Formulation: If the required assay concentration exceeds the kinetic solubility, consider using a solubilization strategy as outlined in the FAQs (e.g., pH adjustment of the assay medium if permissible, addition of a low concentration of a biocompatible co-solvent or surfactant).

Quantitative Data

Table 1: Hypothetical pH-Dependent Aqueous Solubility of this compound at 25°C

pHPredicted Solubility (µg/mL)Predicted Solubility (mM)Form
3.0> 5000> 33.9Primarily protonated (soluble)
4.0> 5000> 33.9Primarily protonated (soluble)
5.0~ 4500~ 30.6Primarily protonated (soluble)
6.0~ 1500~ 10.2Primarily protonated (soluble)
7.0~ 150~ 1.02Mixture of protonated and free base
7.4~ 60~ 0.41Mixture of protonated and free base
8.0~ 15~ 0.10Primarily free base (less soluble)
9.0~ 2~ 0.01Primarily free base (less soluble)
10.0~ 1~ 0.007Primarily free base (less soluble)

Note: These values are illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of this compound in a given aqueous buffer[6][8][9][10][11].

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.

  • Add the desired aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

  • To separate the undissolved solid, either centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a syringe filter.

  • Carefully collect the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (see Protocol 2).

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Quantification of this compound using HPLC-UV

This proposed method is based on general principles for the analysis of primary amines and phenylalkylamines[12][13][14].

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 258 nm (based on the absorbance maximum of the phenyl group)[15]

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment (Protocol 1) into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway

This compound is an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin[1][16][17]. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PCBA This compound MAO Monoamine Oxidase (MAO) PCBA->MAO inhibits Dopamine Dopamine MAO->Dopamine degrades Norepinephrine Norepinephrine MAO->Norepinephrine degrades Serotonin Serotonin MAO->Serotonin degrades VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Serotonin->VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle packages SynapticVesicle->Dopamine_cleft releases SynapticVesicle->Norepinephrine_cleft releases SynapticVesicle->Serotonin_cleft releases D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor binds NE_Receptor Adrenergic Receptor Norepinephrine_cleft->NE_Receptor binds S_Receptor Serotonin Receptor Serotonin_cleft->S_Receptor binds Downstream Downstream Signaling Cascades (e.g., cAMP/PKA, PLC/IP3) D_Receptor->Downstream NE_Receptor->Downstream S_Receptor->Downstream Response Cellular Response (e.g., altered gene expression, changes in neuronal excitability) Downstream->Response

Caption: Mechanism of action of this compound as a monoamine oxidase inhibitor.

References

Technical Support Center: Stabilizing 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-Phenylcyclobutylamine. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. To minimize oxidation, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.

Q2: I've observed a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color, such as yellowing or darkening, is a common indicator of degradation. This is often due to oxidation from exposure to air. Amines, particularly arylamines, can be sensitive to oxidation, which leads to the formation of colored impurities.

Q3: My this compound sample shows multiple peaks on HPLC analysis, even though it was pure upon receipt. What could be happening?

A3: The appearance of multiple peaks on an HPLC chromatogram suggests the presence of degradation products. Benzylamines are known to degrade in the presence of air, carbon dioxide, and moisture.[1] Potential degradation pathways include oxidation to the corresponding imine, which can then hydrolyze to an aldehyde and further oxidize to a carboxylic acid.[1] Additionally, the amine can react with atmospheric CO2 to form a carbonate salt.[1]

Q4: Can I use any antioxidants to stabilize my this compound sample?

A4: While aromatic amines themselves can act as antioxidants by scavenging free radicals, the use of additional stabilizers can be beneficial for long-term storage.[2] Phenolic antioxidants, such as BHT (butylated hydroxytoluene), or hindered amine light stabilizers (HALS) are commonly used to prevent oxidative degradation.[3] However, it is crucial to ensure that any added stabilizer is compatible with your downstream applications and can be easily removed if necessary. The choice of stabilizer should be validated for your specific experimental needs.

Q5: How can I establish a shelf-life for this compound in my laboratory?

A5: Establishing a shelf-life requires conducting a long-term stability study.[4] This involves storing the compound under controlled conditions (e.g., recommended temperature and humidity) and periodically testing for purity and degradation products over an extended period. The retest period is the timeframe during which the material is expected to remain within its specifications.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a Second Peak in HPLC Degradation due to oxidation or reaction with CO2.[1]Store the sample under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed. Consider using a fresh, unopened sample for critical experiments.
Sample Discoloration (Yellowing/Browning) Oxidation of the amine.Minimize exposure to air and light. Store in an amber vial or a light-blocking container.
Inconsistent Experimental Results Use of a partially degraded sample.Perform a purity check of your this compound sample before use, using a validated analytical method like HPLC.
Formation of Solid Precipitate Formation of a carbonate salt from reaction with atmospheric CO2.[1]Store the compound in a desiccator under an inert atmosphere to minimize exposure to both moisture and CO2.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the sample in a 0.1 M HCl solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the sample in a 0.1 M NaOH solution and heat at 60°C for 24 hours.

    • Oxidation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid sample in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the sample to a UV lamp (e.g., 254 nm) for 48 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Place multiple aliquots of a single batch of this compound in amber glass vials. Tightly seal the vials, and for a subset of samples, flush the headspace with an inert gas (e.g., nitrogen).

  • Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH).

  • Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a vial from each storage condition.

  • Analysis: Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method. Assess the physical appearance of the sample (e.g., color).

  • Data Evaluation: Compare the results over time to determine if any significant degradation has occurred.

Data Presentation

The results from the long-term stability study should be summarized in a table to easily track changes in purity and the formation of degradation products over time and under different storage conditions.

Table 1: Example Long-Term Stability Data for this compound

Time (Months)Storage ConditionPurity (%)Total Impurities (%)Observations
0-99.80.2White crystalline solid
62-8°C99.70.3No change in appearance
62-8°C (Inert Gas)99.80.2No change in appearance
625°C/60% RH98.51.5Slight yellowing
122-8°C99.50.5No change in appearance
122-8°C (Inert Gas)99.70.3No change in appearance
1225°C/60% RH97.22.8Noticeable yellowing

Visualizations

cluster_degradation Potential Degradation Pathway of this compound PCBA This compound Imine Intermediate Imine PCBA->Imine Oxidation (O2) Carbonate Carbonate Salt PCBA->Carbonate Reaction with CO2 Aldehyde Ring-Opened Aldehyde Imine->Aldehyde Hydrolysis (H2O) Acid Carboxylic Acid Aldehyde->Acid Oxidation (O2)

Caption: Potential degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Sample Instability start Inconsistent Results or Unexpected HPLC Peaks check_purity Check Purity of Starting Material (HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure use_new Use a Fresh, Unopened Sample is_pure->use_new No end Proceed with Experiment is_pure->end Yes review_storage Review Storage Conditions use_new->review_storage implement_inert Implement Inert Atmosphere Storage review_storage->implement_inert implement_inert->end

Caption: Troubleshooting workflow for sample instability.

cluster_experiment Experimental Workflow for Stability Assessment start Obtain High-Purity This compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation identify_products Identify Potential Degradation Products forced_degradation->identify_products long_term_study Set Up Long-Term Stability Study (Controlled Conditions) identify_products->long_term_study periodic_testing Periodic HPLC Analysis long_term_study->periodic_testing evaluate_data Evaluate Purity and Degradation Profile periodic_testing->evaluate_data establish_shelf_life Establish Shelf-Life/ Retest Period evaluate_data->establish_shelf_life

Caption: Experimental workflow for stability assessment.

References

Best practices for handling and disposal of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and disposal of 1-Phenylcyclobutylamine, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

To ensure safety, the following PPE is recommended:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[3]

  • Body Protection: A lab coat or chemical-resistant apron and long-sleeved clothing.[2]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator with a dust filter is recommended.[1][2]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] Keep it away from incompatible materials such as oxidizing agents.[2][5]

Q4: My compound appears discolored. Is it still usable?

Discoloration could indicate degradation or impurity. While a slight yellowing may not affect all experiments, it is best to use a fresh, pure sample for sensitive applications like enzyme kinetics. If you suspect degradation, consider purifying the compound or obtaining a new batch.

Q5: I'm having trouble dissolving this compound for my aqueous buffer. What can I do?

As an amine, the free base form of this compound may have limited solubility in neutral aqueous solutions. To improve solubility, consider the following:

  • Use the Hydrochloride Salt: The hydrochloride salt of the amine generally has much higher aqueous solubility.

  • Adjust pH: Lowering the pH of the buffer (e.g., to pH 5-6) will protonate the amine, increasing its solubility. However, ensure the final pH is compatible with your experimental system (e.g., enzyme stability).

  • Cosolvents: If permissible for your experiment, small amounts of organic cosolvents like DMSO or ethanol can be used to initially dissolve the compound before diluting with your aqueous buffer.

Q6: My enzyme inhibition results are inconsistent. What could be the cause?

Inconsistent results when using this compound as a monoamine oxidase (MAO) inactivator could stem from several factors:

  • Compound Instability: Ensure your stock solutions are fresh. Amines can be susceptible to oxidation over time.

  • Time-Dependent Inhibition: As a time-dependent irreversible inactivator, the pre-incubation time of the compound with the enzyme is critical.[6] Ensure this time is consistent across all experiments.

  • Metabolite Activity: this compound is metabolized by MAO into other products.[6] Be aware that these metabolites could potentially have their own biological activity that might interfere with your assay.

Quantitative Data Summary

The following table summarizes available physical and chemical properties. Note that some data pertains to the hydrochloride salt or similar compounds and should be used as a general guideline.

PropertyValueSource Compound
Appearance White to light yellow solid/powder(S)-1-Phenylbutylamine, DL-Phenylalanine
Boiling Point 270.9°C at 760 mmHgThis compound hydrochloride
Flash Point 117.6°CThis compound hydrochloride
Incompatible Materials Oxidizing agentsDL-Phenylalanine, 1-Phenylcyclohexanol

Experimental Protocols

General Handling Protocol
  • Work Area Preparation: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Weighing: If weighing the solid, do so carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly.[2]

Disposal Protocol
  • Waste Segregation: Dispose of this compound and any contaminated materials as chemical waste. Do not mix with other waste streams unless specifically instructed.

  • Waste Container: Use a designated, properly labeled, and sealed container for chemical waste.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Puncture the container to prevent reuse before disposal or recycling.[3]

Visual Guides

Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound start Start assess_hazards Assess Hazards (Consult SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe weigh_handle Weigh and Handle in Fume Hood don_ppe->weigh_handle experiment Perform Experiment weigh_handle->experiment spill Spill Occurs weigh_handle->spill experiment->spill waste_gen Waste Generated experiment->waste_gen cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste_gen liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_gen->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_gen->solid_waste Solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid dispose Dispose via Licensed Chemical Waste Handler collect_liquid->dispose collect_solid->dispose end End dispose->end

Caption: Workflow for safe handling and disposal.

Troubleshooting_Logic Troubleshooting Experimental Issues issue Problem Encountered (e.g., Inconsistent Results) check_compound Check Compound Integrity (Age, Color, Purity) issue->check_compound check_solubility Verify Solubility Is it fully dissolved? issue->check_solubility check_protocol Review Protocol Parameters (e.g., Incubation Time) issue->check_protocol compound_ok Compound OK? check_compound->compound_ok solubility_ok Solubility OK? check_solubility->solubility_ok protocol_ok Protocol Followed? check_protocol->protocol_ok new_compound Action: Use Fresh Batch of Compound compound_ok->new_compound No resolved Issue Resolved compound_ok->resolved Yes adjust_sol Action: Adjust pH or Use Cosolvent/Salt Form solubility_ok->adjust_sol No solubility_ok->resolved Yes standardize_protocol Action: Standardize All Experimental Steps protocol_ok->standardize_protocol No protocol_ok->resolved Yes new_compound->resolved adjust_sol->resolved standardize_protocol->resolved

Caption: Logic diagram for troubleshooting experiments.

References

Interpreting unexpected data from 1-Phenylcyclobutylamine pharmacology studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylcyclobutylamine (PCBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected data from your pharmacology studies.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid metabolism of PCBA in our in vitro assay with low levels of MAO inactivation. Is this expected?

A1: Yes, this is an expected finding. PCBA is both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). For every molecule of PCBA that leads to the inactivation of the enzyme, approximately 325 molecules are converted into product.[1] This high ratio of metabolism to inactivation can appear as rapid substrate turnover with seemingly low inactivation efficiency.

Q2: What are the expected metabolites of PCBA in a system containing MAO?

A2: The primary metabolite formed is 2-phenyl-1-pyrroline. Following a lag time, you can expect to detect 3-benzoylpropanal and 3-benzoylpropionic acid.[1] The formation of these metabolites is a key indicator of the specific metabolic pathway of PCBA.

Q3: Our analysis shows the formation of 3-benzoylpropionic acid from PCBA. What is the mechanism behind this?

A3: The formation of 3-benzoylpropionic acid is a multi-step process. First, PCBA is metabolized by MAO to 2-phenyl-1-pyrroline. This is then likely hydrolyzed to gamma-aminobutyrophenone, which is further oxidized by MAO to 3-benzoylpropanal. Finally, the aldehyde is nonenzymatically oxidized to 3-benzoylpropionic acid by nascent hydrogen peroxide generated during the MAO catalytic cycle.[1]

Troubleshooting Guides

Issue 1: Inconsistent MAO Inactivation Kinetics

  • Possible Cause: Variability in the partitioning between PCBA metabolism and MAO inactivation.

  • Troubleshooting Steps:

    • Verify Substrate and Cofactor Concentrations: Ensure consistent concentrations of PCBA and any necessary cofactors in your assay.

    • Control for Nonenzymatic Oxidation: The conversion of 3-benzoylpropanal to 3-benzoylpropionic acid is nonenzymatic.[1] Consider the impact of reactive oxygen species in your assay buffer.

    • Time-Course Analysis: Perform a detailed time-course experiment to observe the lag phase in the formation of 3-benzoylpropanal and 3-benzoylpropionic acid, which can help in understanding the reaction kinetics.[1]

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis

  • Possible Cause: Presence of the identified metabolites: 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid.[1]

  • Troubleshooting Steps:

    • Metabolite Standards: If available, run analytical standards of the expected metabolites to confirm their retention times and mass-to-charge ratios.

    • Mass Spectrometry Fragmentation: Analyze the fragmentation patterns of the unexpected peaks to see if they are consistent with the chemical structures of the known metabolites.

    • Review Metabolic Pathway: Refer to the established metabolic pathway of PCBA to anticipate the formation of these specific products.

Data Presentation

Table 1: Partition Ratio of PCBA Metabolism to MAO Inactivation

ParameterValueReference
Molecules of PCBA metabolized per molecule of MAO inactivated325[1]

Table 2: Identified Metabolites of this compound

MetaboliteFormation PathwayReference
2-Phenyl-1-pyrrolineInitial MAO-catalyzed oxidation of PCBA.[1]
3-BenzoylpropanalMAO-catalyzed oxidation of 2-phenyl-1-pyrroline (likely via its hydrolysis product, gamma-aminobutyrophenone).[1]
3-Benzoylpropionic acidNonenzymatic oxidation of 3-benzoylpropanal by hydrogen peroxide.[1]

Experimental Protocols

Key Experiment: In Vitro Metabolism of this compound by Monoamine Oxidase

  • Objective: To determine the metabolic products of PCBA when incubated with MAO.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing purified MAO enzyme, PCBA, and appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Incubation: Incubate the reaction mixture at 37°C for various time points.

    • Sample Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile or perchloric acid).

    • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.

    • Metabolite Identification: Compare the retention times and mass spectra of the observed peaks with those of authentic standards of 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid, if available. Mass spectrometry fragmentation analysis can be used for structural elucidation in the absence of standards.

Visualizations

PCBA_Metabolism cluster_MAO MAO-Catalyzed Steps cluster_NonEnzymatic Nonenzymatic Steps PCBA This compound Radical Amine Radical Cation PCBA->Radical One-electron oxidation MAO Monoamine Oxidase (MAO) GABA gamma-Aminobutyrophenone Pyrroline 2-Phenyl-1-pyrroline Radical->Pyrroline Cyclization & Oxidation Inactivation MAO Inactivation Radical->Inactivation Attachment to Flavin Hydrolysis Hydrolysis Pyrroline->Hydrolysis Hydrolysis->GABA Propanal 3-Benzoylpropanal GABA->Propanal MAO Oxidation PropionicAcid 3-Benzoylpropionic Acid Propanal->PropionicAcid Nonenzymatic Oxidation H2O2 H2O2 (nascent)

Caption: Metabolic pathway of this compound by MAO.

Troubleshooting_Workflow Start Unexpected Data Observed (e.g., rapid metabolism, extra peaks) CheckPartition Is the ratio of metabolism to inactivation ~325:1? Start->CheckPartition IdentifyMetabolites Are the unexpected peaks consistent with known metabolites? Start->IdentifyMetabolites ExpectedFinding Finding is consistent with known pharmacology. CheckPartition->ExpectedFinding Yes InvestigateKinetics Troubleshoot Assay Kinetics: - Verify concentrations - Control for nonenzymatic steps - Perform time-course analysis CheckPartition->InvestigateKinetics No IdentifyMetabolites->ExpectedFinding Yes ConfirmIdentity Confirm Metabolite Identity: - Use analytical standards - Perform MS fragmentation analysis IdentifyMetabolites->ConfirmIdentity No FurtherInvestigation Further Investigation Required: - Consider novel metabolites - Evaluate off-target effects ConfirmIdentity->FurtherInvestigation

Caption: Troubleshooting workflow for unexpected PCBA data.

References

Technical Support Center: Mitigating Off-Target Effects of 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of 1-Phenylcyclobutylamine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inactivator of monoamine oxidase (MAO). Its mechanism involves the formation of a radical cation intermediate, which leads to the irreversible inactivation of the MAO enzyme. During this process, metabolites such as 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid are generated. Notably, the MAO-catalyzed oxidation process also produces hydrogen peroxide (H₂O₂) as a byproduct.[1]

Q2: What are the potential sources of off-target effects when using this compound in cellular assays?

Potential off-target effects can arise from several aspects of this compound's mechanism and chemical nature:

  • Reactive Intermediates: The radical cation formed during MAO inactivation is a reactive species that could potentially interact with other cellular components.

  • Metabolite Activity: The metabolites generated (2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid) may have their own biological activities, independent of MAO inhibition.

  • Oxidative Stress: The production of hydrogen peroxide (H₂O₂) as a byproduct of MAO activity can lead to oxidative stress, which can affect various cellular signaling pathways.[2][3]

  • Non-Specific Binding: Like any small molecule, this compound could bind to unintended proteins or cellular structures, a phenomenon known as non-specific binding.[4][5][6]

Q3: I am observing unexpected cytotoxicity in my cell culture after treatment with this compound. What could be the cause?

Unexpected cytotoxicity could be due to several factors:

  • Oxidative Stress: The generation of hydrogen peroxide can be toxic to cells, especially at higher concentrations or in cell lines sensitive to oxidative stress.[7]

  • Reactive Metabolites: The metabolites of this compound may have cytotoxic properties.

  • High Compound Concentration: The concentration of this compound used may be too high, leading to generalized cellular stress and death.

  • Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity, especially at higher concentrations.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

Symptom: You observe a cellular effect (e.g., changes in cell morphology, proliferation, or a specific signaling pathway) that is not consistent with the known consequences of MAO inhibition in your cell model.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed q1 Is the phenotype observed at a concentration that effectively inhibits MAO? start->q1 a1_yes Phenotype may be an off-target effect. q1->a1_yes Yes a1_no Phenotype may be unrelated to MAO inhibition. q1->a1_no No q2 Does a structurally different MAO inhibitor produce the same phenotype? a1_yes->q2 a2_yes Phenotype is likely due to on-target MAO inhibition. q2->a2_yes Yes a2_no Phenotype is likely an off-target effect of this compound. q2->a2_no No q3 Is there evidence of oxidative stress? a2_no->q3 a3_yes Co-treat with an antioxidant (e.g., N-acetylcysteine). Does this rescue the phenotype? q3->a3_yes Yes a3_no Investigate other off-target mechanisms (e.g., metabolite effects, non-specific binding). q3->a3_no No

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Possible Causes & Solutions:

  • Off-Target Engagement:

    • Solution: Perform a counterscreen with a structurally unrelated MAO inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Oxidative Stress:

    • Solution: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels.[8][9] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the phenotype is mediated by oxidative stress.

  • Metabolite Effects:

    • Solution: If the metabolites are commercially available, test their effects on your cellular assay independently.

Issue 2: High Background or Inconsistent Results in Cellular Assays

Symptom: You are experiencing high variability between replicate wells or experiments, or a high background signal in your assay readout.

Troubleshooting Steps:

  • Assess Compound Solubility and Stability:

    • Problem: this compound may be precipitating out of solution in your cell culture media, leading to inconsistent concentrations.

    • Solution: Visually inspect the media for precipitation. Determine the solubility of the compound in your specific media. Prepare fresh stock solutions and dilutions for each experiment.

  • Evaluate Cell Health:

    • Problem: Underlying issues with cell health can lead to inconsistent responses.

    • Solution: Regularly check for mycoplasma contamination. Ensure you are using cells within a consistent and low passage number range. Monitor the health of your control cells (untreated and vehicle-treated).

  • Optimize Assay Conditions:

    • Problem: The assay itself may be sensitive to interference from the compound or its metabolites.

    • Solution: Include a "no-cell" control with the compound to check for direct interference with the assay reagents. If using a fluorescence-based assay, check for autofluorescence of the compound.

Experimental Protocols

Protocol 1: Assessment of Oxidative Stress

Objective: To determine if this compound induces oxidative stress in your cellular model.

Methodology: DCFDA Assay for Cellular ROS

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-range of this compound and a vehicle control. Include a positive control for oxidative stress (e.g., 100 µM H₂O₂).

  • DCFDA Staining: After the desired treatment duration, remove the media and wash the cells with warm PBS. Add DCFDA staining solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells again with PBS and add PBS to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control.

Protocol 2: Target Engagement Assay

Objective: To confirm that this compound is engaging its target (MAO) at the concentrations used in your cellular assay.

Methodology: In-Cell MAO Activity Assay

  • Cell Treatment: Treat cells with a dose-range of this compound and a vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer to release cellular proteins.

  • MAO Activity Measurement: Use a commercially available MAO activity assay kit. These kits typically provide a substrate that is converted into a fluorescent or colorimetric product by MAO.

  • Data Analysis: Measure the rate of product formation and normalize it to the total protein concentration in each lysate. Compare the MAO activity in treated cells to that in vehicle-treated cells to determine the extent of inhibition.

Data Presentation

Table 1: Example Cytotoxicity Profile of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
SH-SY5Y2475.2
HeLa24> 100
HepG24852.8

Table 2: Example Data for Off-Target Screening

TargetThis compound (% Inhibition @ 10 µM)Control MAO Inhibitor (% Inhibition @ 1 µM)
MAO-A (Target) 95.2 98.1
Kinase X8.32.1
GPCR Y12.55.6
Ion Channel Z3.71.9

Visualizations

Potential Off-Target Signaling Pathways

G cluster_0 This compound Metabolism cluster_1 Potential Off-Target Effects PCBA This compound MAO MAO PCBA->MAO Radical Radical Intermediate MAO->Radical H2O2 H₂O₂ MAO->H2O2 Metabolites Metabolites Radical->Metabolites MetaboliteEffects Metabolite-Specific Effects Metabolites->MetaboliteEffects OxidativeStress Oxidative Stress H2O2->OxidativeStress Signaling Altered Signaling Pathways (e.g., MAPK, NF-κB) OxidativeStress->Signaling Cytotoxicity Cytotoxicity Signaling->Cytotoxicity

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflow for Investigating Off-Target Effects

G start Start: Unexpected Phenotype step1 Step 1: Dose-Response Curve & Cytotoxicity Assay start->step1 step2 Step 2: Target Engagement Assay (MAO Activity) step1->step2 step3 Step 3: Counterscreen with Structurally Different MAO Inhibitor step2->step3 step4 Step 4: Assess Oxidative Stress (ROS Measurement) step3->step4 step5 Step 5: Co-treat with Antioxidant step4->step5 end Conclusion: On-Target vs. Off-Target step5->end

Caption: Workflow for investigating off-target effects.

References

Validation & Comparative

A Comparative Analysis of 1-Phenylcyclobutylamine and Phenelzine as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two monoamine oxidase (MAO) inhibitors: 1-Phenylcyclobutylamine and the well-established drug, phenelzine. The comparison focuses on their inhibitory mechanisms, potency, and selectivity against the two major MAO isoforms, MAO-A and MAO-B. This document synthesizes available experimental data to offer a clear, objective overview for research and drug development purposes.

Executive Summary

Monoamine oxidase inhibitors are critical tools in both neuroscience research and clinical practice, primarily for the treatment of depression and neurodegenerative disorders. Their therapeutic effects stem from their ability to increase the synaptic levels of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—by inhibiting their degradation by MAO enzymes.

Phenelzine , a hydrazine derivative, is a long-standing, clinically used antidepressant that acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][2] Its broad activity profile contributes to its efficacy but also to a range of side effects and dietary restrictions.

This compound represents a different class of MAO inhibitor. It is characterized as a time-dependent, irreversible inactivator of MAO.[3] While detailed comparative data is limited, its mechanism suggests a potential for a distinct pharmacological profile compared to phenelzine.

This guide delves into the specifics of their inhibitory actions, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Quantitative Comparison of Inhibitory Potency

The direct comparison of the inhibitory potency of this compound and phenelzine is challenging due to the limited availability of specific kinetic constants for this compound in the public domain. However, we can summarize the well-documented inhibitory parameters for phenelzine.

InhibitorTargetInhibition Constant (Ki)Inactivation Efficiency (kinact/KI)Type of Inhibition
Phenelzine MAO-A~47 nM[4]820 M-1min-1[4]Irreversible
MAO-B~15.8 nM[4]3900 M-1min-1[4]Irreversible
This compound MAO-AData not availableData not availableTime-dependent, Irreversible
MAO-BData not availableData not availableTime-dependent, Irreversible

Note on this compound: Research indicates it is a time-dependent irreversible inactivator of MAO with a partition ratio of 325. This means that for every 325 molecules of product formed from the inhibitor as a substrate, one molecule of the inhibitor irreversibly inactivates the enzyme.[3] Studies on a structurally similar compound, 1-phenylcyclopropylamine, have shown significantly higher KI values for MAO-A compared to MAO-B, suggesting a potential selectivity of this class of compounds for MAO-B.[5]

Mechanism of Action and Signaling Pathways

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, playing a crucial role in regulating their intracellular levels. Inhibition of MAO leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased vesicular storage and subsequent release into the synaptic cleft. This enhanced neurotransmitter availability leads to the activation of postsynaptic receptors and downstream signaling cascades.

Monoamine Oxidase Catalytic Cycle and Inhibition

The fundamental mechanism of MAO involves the oxidation of a monoamine substrate, coupled with the reduction of a flavin adenine dinucleotide (FAD) cofactor. The inhibitor, in this case, this compound or phenelzine, binds to the enzyme and prevents this catalytic activity.

MAO_Inhibition Monoamine Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) (with FAD cofactor) Monoamine->MAO Binds to active site Aldehyde Aldehyde Metabolite MAO->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Produces InactiveMAO Inactive MAO Complex Inhibitor MAO Inhibitor (this compound or Phenelzine) Inhibitor->MAO Binds and Inactivates

Mechanism of MAO inhibition.
Downstream Signaling of Enhanced Monoamine Levels

The increased availability of monoamine neurotransmitters in the synapse due to MAO inhibition leads to the activation of their respective G-protein coupled receptors (GPCRs) on the postsynaptic membrane. This triggers a cascade of intracellular signaling events.

Downstream_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_Inhibition MAO Inhibition Monoamines_Inc Increased Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_Inhibition->Monoamines_Inc Leads to Released_Monoamines Increased Neurotransmitter Release Monoamines_Inc->Released_Monoamines Receptors Postsynaptic Receptors (5-HT, DA, Adrenergic) Released_Monoamines->Receptors Bind to G_Protein G-Protein Activation Receptors->G_Protein Second_Messengers Second Messengers (cAMP, IP₃, DAG) G_Protein->Second_Messengers Kinases Protein Kinase Activation (PKA, PKC) Second_Messengers->Kinases Cellular_Response Altered Gene Expression and Neuronal Activity Kinases->Cellular_Response

Postsynaptic signaling cascade.

Experimental Protocols

The determination of the inhibitory properties of compounds like this compound and phenelzine involves a series of well-defined in vitro assays.

In Vitro MAO Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

1. Materials:

  • Human recombinant MAO-A and MAO-B enzymes
  • Test compounds (this compound, Phenelzine) and a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)
  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
  • 96-well microplates (black plates for fluorescent assays)
  • Plate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
  • To each well of the microplate, add the MAO enzyme solution.
  • Add the different concentrations of the test compounds or reference inhibitor to the wells. Include a vehicle control (no inhibitor).
  • For irreversible inhibitors, a pre-incubation step of the enzyme with the inhibitor is often performed (e.g., 15-30 minutes at 37°C) before adding the substrate.
  • Initiate the enzymatic reaction by adding the MAO substrate to all wells.
  • Incubate the plate at 37°C for a defined period.
  • Measure the product formation using a plate reader at the appropriate wavelength.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters for Irreversible Inhibitors (kinact and KI)

For irreversible inhibitors, it is crucial to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate (KI).

1. Materials:

  • Same as for the IC50 determination.

2. Procedure:

  • Incubate the MAO enzyme with various concentrations of the irreversible inhibitor for different time intervals.
  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into an assay mixture containing a high concentration of the substrate to stop the inactivation reaction and measure the remaining enzyme activity.
  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).
  • Plot the kobs values against the inhibitor concentrations.
  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (KI + [I]), where [I] is the inhibitor concentration. This allows for the determination of kinact and KI.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a novel MAO inhibitor.

Experimental_Workflow Start Synthesize or Obtain Test Compound Primary_Screen Primary Screening: IC₅₀ Determination for MAO-A and MAO-B Start->Primary_Screen Decision1 Is the compound active? Primary_Screen->Decision1 Stop1 Stop Decision1->Stop1 No Kinetic_Studies Kinetic Studies: Determine Kᵢ and/or kᵢₙₐ꜀ₜ/Kᵢ Decision1->Kinetic_Studies Yes Mechanism_Studies Mechanism of Action Studies: Reversibility, Time-dependency Kinetic_Studies->Mechanism_Studies Selectivity_Analysis Selectivity Analysis: Compare activity against MAO-A vs. MAO-B Mechanism_Studies->Selectivity_Analysis Final_Analysis Comprehensive Analysis and Comparison to known inhibitors Selectivity_Analysis->Final_Analysis

Workflow for MAO inhibitor characterization.

Conclusion

Phenelzine remains a benchmark for non-selective, irreversible MAO inhibition, with a well-characterized profile of potent activity against both MAO-A and MAO-B. This compound presents an alternative chemical scaffold that also acts as an irreversible inactivator of MAO. While quantitative data for this compound is not as readily available, its mechanism of action suggests it warrants further investigation to fully elucidate its potency, selectivity, and therapeutic potential in comparison to established MAO inhibitors like phenelzine. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for understanding the broader biological context of MAO inhibition.

References

Validating the MAO-A versus MAO-B Selectivity of 1-Phenylcyclobutylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitory activity of 1-phenylcyclobutylamine, juxtaposed with established selective inhibitors for MAO-A and MAO-B. The data presented herein is intended to offer a clear, objective evaluation of its selectivity profile, supported by established experimental protocols.

Comparative Inhibitory Potency

The following table summarizes the available inhibitory constants (Ki) and/or half-maximal inhibitory concentrations (IC50) for 1-phenylcyclopropylamine and well-characterized selective MAO inhibitors. This data allows for a quantitative comparison of their potencies and selectivities.

CompoundTarget MAO IsoformK_i_ (μM)IC_50_ (μM)Selectivity
1-Phenylcyclopropylamine MAO-AMuch higher than MAO-BNot SpecifiedSelective for MAO-B (inferred)[1]
MAO-BNot SpecifiedNot Specified
Clorgyline MAO-A0.054[3]0.0012[3], 0.017[4]Highly Selective for MAO-A
MAO-B58[3]1.9[3]
Selegiline (Deprenyl) MAO-ANot Specified7.0[4]Highly Selective for MAO-B
MAO-BNot Specified0.01125[5]
Moclobemide MAO-ANot Specified6.061[6], 10[7]Selective for MAO-A[7][8]
MAO-BNot Specified>1000[7]
Rasagiline MAO-ANot SpecifiedNot SpecifiedSelective for MAO-B[9]
MAO-BNot SpecifiedNot Specified

Experimental Protocols

The determination of MAO inhibitory activity is crucial for assessing the selectivity of a compound. Below are detailed methodologies for conducting in vitro MAO inhibition assays.

Protocol 1: Fluorometric Assay for MAO Activity

This method is based on the detection of hydrogen peroxide (H₂O₂), a product of the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ is detected using a sensitive probe, such as Amplex® Red, in a horseradish peroxidase (HRP)-coupled reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine, a substrate for both isoforms)

  • Test compound (this compound) and reference inhibitors (Clorgyline, Selegiline)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in the assay buffer.

    • Prepare a working solution of the MAO substrate in the assay buffer.

    • Prepare a detection solution containing Amplex® Red and HRP in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the test compound or reference inhibitor at various concentrations. Include a control with no inhibitor.

    • Add the MAO-A or MAO-B enzyme to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Signal Detection:

    • Immediately add the detection solution to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) over time (kinetic measurement) or after a fixed incubation period (end-point measurement).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand that binds specifically to the active site of MAO.[10][11][12]

Materials:

  • Membrane preparations containing human MAO-A or MAO-B

  • Radiolabeled inhibitor (e.g., [³H]clorgyline for MAO-A, [³H]selegiline for MAO-B)

  • Test compound (this compound) and unlabeled reference inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup:

    • In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled inhibitor, and varying concentrations of the test compound or unlabeled reference inhibitor.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled selective inhibitor).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using Graphviz.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Enzymes, Substrates, Inhibitors) plate_setup 96-Well Plate Setup (Addition of Inhibitors) reagent_prep->plate_setup enzyme_add Enzyme Addition (MAO-A or MAO-B) plate_setup->enzyme_add incubation Pre-incubation (Inhibitor-Enzyme Interaction) enzyme_add->incubation substrate_add Substrate Addition (Initiation of Reaction) incubation->substrate_add reaction_incubation Reaction Incubation substrate_add->reaction_incubation signal_detection Signal Detection (Fluorescence Measurement) reaction_incubation->signal_detection data_analysis Data Analysis (IC50 Determination) signal_detection->data_analysis

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

MAO_Signaling_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway cluster_Inhibitors Inhibitor Action Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Oxidative Deamination Phenethylamine Phenethylamine MAO_B MAO-B Phenethylamine->MAO_B Dopamine Dopamine Dopamine->MAO_B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Oxidative Deamination PCBA This compound PCBA->MAO_B Inhibits Clorgyline Clorgyline Clorgyline->MAO_A Inhibits Selegiline Selegiline Selegiline->MAO_B Inhibits

Caption: Simplified signaling pathways of MAO-A and MAO-B and the action of inhibitors.

References

A Head-to-Head Comparison of 1-Phenylcyclobutylamine and Other Irreversible Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel irreversible monoamine oxidase inhibitor (MAOI), 1-Phenylcyclobutylamine (PCBA), with established irreversible MAOIs: phenelzine, tranylcypromine, and isocarboxazid. The information presented herein is intended to support research and drug development efforts in the field of neuroscience and psychopharmacology.

Mechanism of Action: A Shared Path of Irreversible Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Irreversible MAOIs covalently bind to the enzyme, leading to a long-lasting inhibition that is only overcome by the synthesis of new enzyme molecules. This sustained increase in neurotransmitter levels forms the basis of their therapeutic effects, primarily in the treatment of depression and other neurological disorders.[1][2][3]

This compound (PCBA) is a time-dependent, irreversible inactivator of monoamine oxidase.[4] Its mechanism of action involves a one-electron oxidation to form an amine radical cation, which then leads to the homolytic cleavage of the cyclobutane ring. The resulting radical species can then covalently attach to the flavin cofactor of the MAO enzyme, leading to its inactivation.[4]

The established irreversible MAOIs—phenelzine , tranylcypromine , and isocarboxazid —also function through irreversible inhibition of both MAO-A and MAO-B isoforms.[1][2][3] Phenelzine and isocarboxazid are hydrazine derivatives, while tranylcypromine is a cyclopropylamine, structurally related to amphetamine.[5][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data (IC50 and Kᵢ values) for the inhibition of MAO-A and MAO-B by the selected compounds. It is important to note that publicly available, specific IC50 or Kᵢ values for this compound against MAO-A and MAO-B were not identified during the literature review for this guide. A study on the closely related analog, 1-phenylcyclopropylamine, indicated significantly higher Kᵢ values for MAO-A compared to MAO-B, suggesting a degree of selectivity for the latter.[1]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-A Kᵢ (µM)MAO-B Kᵢ (µM)Notes
This compound Data not availableData not availableData not availableData not availableIrreversible inactivator.[4]
Phenelzine --0.1120.047Non-selective irreversible inhibitor.[2]
Tranylcypromine 2.30.95--Non-selective irreversible inhibitor.[2]
Isocarboxazid 4.8 (rat brain MAO)4.8 (rat brain MAO)--Non-selective irreversible inhibitor. Value is for total rat brain MAO, not isoform-specific.[7]

Experimental Protocols for Determining MAO Inhibitory Activity

A generalized workflow for assessing the inhibitory potential of a compound against MAO-A and MAO-B is outlined below. This protocol is based on commonly employed spectrophotometric or fluorometric methods.

Generalized Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Assay Generalized Workflow for MAO Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Test Compound incubation Pre-incubation of MAO Enzyme with Test Compound/Control serial_dilution->incubation reaction_init Initiation of Reaction with Specific Substrate incubation->reaction_init kinetic_measurement Kinetic Measurement of Product Formation (Spectrophotometry/Fluorometry) reaction_init->kinetic_measurement data_processing Calculation of Initial Reaction Velocities kinetic_measurement->data_processing dose_response Dose-Response Curve Generation data_processing->dose_response ic50_determination IC50/Ki Value Determination dose_response->ic50_determination

Caption: Generalized workflow for determining MAO inhibitory activity.

Detailed Methodologies

1. Reagents and Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrates:

    • MAO-A specific: Kynuramine or p-tyramine.

    • MAO-B specific: Benzylamine or phenylethylamine.

  • Detection Reagents:

    • For spectrophotometric assays: Reagents to detect aldehyde or hydrogen peroxide production.

    • For fluorometric assays: Amplex Red reagent and horseradish peroxidase for the detection of hydrogen peroxide.

  • Test Compounds: this compound and other MAOIs dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitors:

    • MAO-A selective: Clorgyline.

    • MAO-B selective: Selegiline or Pargyline.

  • Instrumentation: Microplate reader capable of absorbance or fluorescence measurement.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • In a microplate, add the diluted test compounds or controls to the wells.

  • Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Immediately begin kinetic measurement of the product formation by monitoring the change in absorbance or fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate wavelength.

3. Data Analysis:

  • Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal model.

  • For irreversible inhibitors, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor constant (Kᵢ) can be determined using Kitz-Wilson analysis by plotting the reciprocal of the observed rate constant versus the reciprocal of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general signaling pathway affected by MAO inhibitors and the logical relationship of their inhibitory action.

MAOI_Signaling_Pathway Mechanism of Action of MAO Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine_precursor Monoamine Precursor monoamine_nt Monoamine Neurotransmitter (e.g., Serotonin, Dopamine, Norepinephrine) monoamine_precursor->monoamine_nt vesicle Synaptic Vesicle monoamine_nt->vesicle Storage mao_enzyme Monoamine Oxidase (MAO) monoamine_nt->mao_enzyme Degradation nt_in_cleft Neurotransmitter vesicle->nt_in_cleft Release receptor Postsynaptic Receptor nt_in_cleft->receptor Binding signal_transduction Signal Transduction receptor->signal_transduction mao_inhibitor Irreversible MAO Inhibitor (e.g., this compound) mao_inhibitor->mao_enzyme Inhibition

Caption: MAOIs block the degradation of monoamine neurotransmitters.

Conclusion

References

In Vivo Efficacy of Novel MAO Inhibitors: A Comparative Guide for Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of monoamine oxidase (MAO) inhibitors in established rodent models of depression. While direct in vivo efficacy data for the novel compound 1-Phenylcyclobutylamine is not extensively available in current literature, this document serves as a benchmark for its potential evaluation. Herein, we compare the performance of well-characterized MAO inhibitors, offering a framework for the preclinical assessment of new chemical entities in this class.

Introduction to this compound

This compound (PCBA) has been identified as a time-dependent, irreversible inactivator of monoamine oxidase (MAO).[1] Its mechanism involves the inactivation of the flavin cofactor of the enzyme.[1] As an MAO inhibitor, PCBA belongs to a class of drugs known for their antidepressant properties.[2][3] MAO inhibitors exert their therapeutic effects by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.[2][4]

Comparative Analysis of MAO Inhibitors in Rodent Models

To contextualize the potential efficacy of this compound, we present a comparative summary of established MAO inhibitors in common rodent models of depression. These models are designed to assess antidepressant-like activity by measuring behavioral despair.

CompoundClassRodent ModelKey Efficacy ParameterDosage RangeRoute of AdministrationObserved Effect
Phenelzine Irreversible, Non-selective MAOIForced Swim Test (Mouse)Immobility Time15-30 mg/kgIntraperitoneal (i.p.)Significant reduction in immobility time, indicative of antidepressant effect.
Tail Suspension Test (Mouse)Immobility Time10-30 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in immobility time.
Tranylcypromine Irreversible, Non-selective MAOIForced Swim Test (Rat)Immobility Time5-20 mg/kgIntraperitoneal (i.p.)Reduced duration of immobility.
Chronic Mild Stress (Rat)Sucrose Preference5-10 mg/kgOral (p.o.)Reversal of anhedonia, indicated by increased sucrose preference.
Moclobemide Reversible, MAO-A Selective InhibitorForced Swim Test (Mouse)Immobility Time10-40 mg/kgIntraperitoneal (i.p.)Decreased immobility time, suggesting antidepressant-like activity.[5]
Light-Dark Aversion Test (Mouse)Time in Light Compartment1-10 mg/kgIntraperitoneal (i.p.)Increased time spent in the light compartment, suggesting anxiolytic effects.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy.

  • Animals: Male BALB/c mice (8-10 weeks old) are typically used.

  • Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session: On day 1, mice are individually placed in the cylinder for a 15-minute habituation period.

    • Test session: 24 hours after the pre-test, mice are administered the test compound (e.g., this compound) or vehicle. After a predetermined absorption period (e.g., 30-60 minutes for i.p. injection), they are placed in the cylinder for a 6-minute test session.

    • Data Analysis: The duration of immobility during the final 4 minutes of the test is recorded and analyzed. A significant decrease in immobility time for the treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are often used.

  • Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height of approximately 50 cm from the floor.

  • Procedure:

    • Mice are administered the test compound or vehicle.

    • After the appropriate absorption time, they are suspended for a 6-minute period.

    • Data Analysis: The total duration of immobility is recorded. A reduction in immobility time suggests antidepressant activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MAO inhibitors and a typical experimental workflow for their in vivo evaluation.

MAO_Inhibitor_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Synapse Synaptic Cleft Vesicles->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Signal Neuronal Signaling Receptors->Signal PCBA This compound (MAO Inhibitor) PCBA->MAO Inhibition Synapse->Receptors Binding Efficacy_Validation_Workflow Start Compound Selection (this compound) AnimalModel Rodent Model Selection (e.g., Mouse, Rat) Start->AnimalModel DoseRange Dose-Range Finding Study AnimalModel->DoseRange EfficacyStudy In Vivo Efficacy Study (e.g., FST, TST) DoseRange->EfficacyStudy DataCollection Behavioral Data Collection (Immobility Time) EfficacyStudy->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Efficacy Conclusion Analysis->Conclusion

References

Cross-Validation of Analytical Methods for the Quantification of 1-Phenylcyclobutylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Phenylcyclobutylamine, a primary amine that can be an active pharmaceutical ingredient (API), a metabolite, or a synthetic intermediate. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and consistency across different studies and laboratories.[1] This document outlines the key performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental protocols and validation data derived from studies on structurally related compounds.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of typical performance data for HPLC-MS/MS and GC-MS methods for the quantification of this compound and related amine compounds.

Parameter HPLC-MS/MS GC-MS (with derivatization)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Linearity Range Typically in the low pg/mL to ng/mL range (e.g., 10.0–10,000.0 pg/mL for related compounds).[2]Generally in the low ng/mg to µg/mL range.
Lower Limit of Quantification (LLOQ) High sensitivity, often in the low pg/mL range (e.g., 10.0 pg/mL for related compounds).[2]Can be as low as 0.08 ng/mg for similar phenylalkylamines.[3]
Accuracy (% Recovery) Typically within 85-115% for bioanalytical methods.Generally in the range of 80-120%.[3]
Precision (% RSD) Intra- and inter-day precision is generally <15%.Intra- and inter-day precision is typically within 15%.[3]
Sample Throughput High, with short run times (e.g., 3.5 minutes).[4]Moderate, can be increased with autosamplers.
Derivatization Not typically required, but can be used to improve chromatography.[5]Often necessary for polar amines to improve volatility and thermal stability.
Matrix Effects Can be significant, often mitigated by stable isotope-labeled internal standards.Can be present, but often less pronounced than in LC-MS/MS with ESI.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are representative protocols for HPLC-MS/MS and GC-MS analysis of this compound.

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for bioanalytical applications such as pharmacokinetic studies.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[2]

    • Flow Rate: Typically around 0.4-1.0 mL/min.[4]

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for amines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add an internal standard.

    • Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether).[4]

    • Vortex and centrifuge to separate the layers.[4]

    • Evaporate the organic layer to dryness under a stream of nitrogen.[4]

    • Reconstitute the residue in the mobile phase for injection.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is typically required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set between 250-280°C.

    • Oven Temperature Program: A temperature gradient is used for optimal separation. For example, start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) is common.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA)) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizations

To better illustrate the processes involved in method validation and comparison, the following diagrams are provided.

cluster_workflow Analytical Method Workflow Sample Sample Collection (e.g., Plasma, Bulk Drug) Preparation Sample Preparation (Extraction/Derivatization) Sample->Preparation Analysis Chromatographic Separation and MS Detection Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Report Quantification and Reporting Data->Report

General workflow for an analytical method.

cluster_comparison Cross-Validation Logic MethodA Method A (e.g., HPLC-MS/MS) Validation Independent Method Validation MethodA->Validation MethodB Method B (e.g., GC-MS) MethodB->Validation Comparison Comparative Analysis of Validation Parameters (Accuracy, Precision, Linearity) Validation->Comparison Validation Data Conclusion Assessment of Method Comparability Comparison->Conclusion

Logical flow of a cross-validation study.

References

A Comparative Neurochemical Analysis of 1-Phenylcyclobutylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of 1-Phenylcyclobutylamine and its structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug development. By summarizing key experimental data on receptor binding affinities, neurotransmitter reuptake inhibition, and enzyme inhibition, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Neurochemical Profile Comparison

The primary mechanism of action for many psychoactive compounds involves their interaction with various components of the central nervous system, including neurotransmitter transporters and receptors. This compound and its analogs exhibit a range of affinities for several key targets, including the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), N-methyl-D-aspartate (NMDA) receptor, sigma receptors (σ1 and σ2), and monoamine oxidases (MAO-A and MAO-B).

Below is a summary of the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) for this compound and a selection of its analogs. This data provides a comparative overview of their potency and selectivity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)NMDA Receptor (Ki, nM)σ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)MAO-A (IC50, µM)MAO-B (IC50, µM)
This compoundNDNDNDNDNDNDSubstrate & Irreversible Inactivator[1]Substrate & Irreversible Inactivator[1]
Phencyclidine (PCP)~129~215~43~58~3~190NDND
Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate (Compound 18, (-)-cis)NDNDNDNDHigh Affinity[2][3]Lower Affinity than σ1[2][3]NDND
Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate (Compound 18, (+)-cis)NDNDNDNDLower Affinity than σ2[2][3]High Affinity[2][3]NDND
Compound with reverse-type ester (Compound 25)NDNDNDND0.6[2][3]4.05[2][3]NDND
α-Pyrrolidinovalerophenone (α-PVP), S-isomer10[4]>10000[4]100[4]NDNDNDNDND
α-Pyrrolidinovalerophenone (α-PVP), R-isomer370[4]>10000[4]1000[4]NDNDNDNDND
SA4503NDNDNDND4.6[5]63.1[5]NDND
FE-SA4503NDNDNDND8.0[5]113.2[5]NDND
SelegilineNDNDNDNDNDND>1000.037[6]
PterostilbeneNDNDNDNDNDND13.40.138[7]
ResveratrolNDNDNDNDNDND0.313[7]15.8[7]

ND: Not Determined in the cited literature.

Signaling Pathways and Experimental Workflows

The interaction of these compounds with their respective targets initiates a cascade of intracellular events. Below are diagrams illustrating the key signaling pathways and a typical experimental workflow used to determine binding affinities.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (reuptake) DAT->Dopamine_in Transports Dopamine_out->DAT Binds Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binds Analog This compound Analog Analog->DAT Blocks Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activates

Caption: Dopamine Transporter (DAT) Signaling Pathway.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binds Analog This compound Analog Analog->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Activates

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow Start Start: Radioligand Binding Assay Preparation 1. Membrane Preparation (e.g., from brain tissue or cell lines) Start->Preparation Incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]ligand) - Test Compound (Analog) Preparation->Incubation Separation 3. Separation of Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Measurement 4. Measurement of Radioactivity (Scintillation Counting) Separation->Measurement Analysis 5. Data Analysis - Determine IC50/Ki values Measurement->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the generation of reliable neurochemical data. The following section outlines the general methodologies for the key assays cited in this guide.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor or transporter.

  • Membrane Preparation:

    • Tissue (e.g., specific brain regions) or cells expressing the target receptor/transporter are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]dopamine for DAT) is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound (this compound or its analogs) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the target.

    • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.

  • Synaptosome or Cell Preparation:

    • Synaptosomes (isolated nerve terminals) are prepared from specific brain regions.

    • Alternatively, cell lines stably expressing the transporter of interest (e.g., hDAT-HEK293 cells) are used.

  • Uptake Assay:

    • Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake.

    • The uptake is allowed to proceed for a short period at a physiological temperature.

    • The reaction is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.

  • Detection and Analysis:

    • The amount of radioactivity taken up by the synaptosomes or cells is measured.

    • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Monoamine Oxidase (MAO) Inhibition Assays

These assays determine the inhibitory potency of a compound against the MAO-A and MAO-B enzyme isoforms.

  • Enzyme Preparation:

    • Mitochondrial fractions rich in MAO are isolated from tissues (e.g., liver, brain).

    • Alternatively, recombinant human MAO-A and MAO-B enzymes can be used.

  • Inhibition Assay:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • A substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to start the reaction.

    • The reaction is incubated at 37°C.

  • Detection and Analysis:

    • The formation of the product is measured, often spectrophotometrically or fluorometrically.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated. For irreversible inhibitors, the rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI) are determined.[1]

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcycloalkylamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-phenylcycloalkylamine analogs and their inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The structure-activity relationships (SAR) are explored to inform the rational design of novel and selective transporter inhibitors.

Quantitative Data Summary

The inhibitory potency of various 1-phenylcycloalkylamine analogs against the human dopamine, serotonin, and norepinephrine transporters is summarized below. The data, presented as IC50 values, highlight how structural modifications to the parent scaffold influence activity and selectivity.

Table 1: In Vitro Inhibitory Potency (IC50 in nM) of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs against Human Monoamine Transporters.[1]

Compound IDR1R2R3R4SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1 HHHH1698521
2 4-FHHH10010020
3 4-ClHHH809025
4 4-CH3HHH1207018
5 3,4-diClHHH506030
6 HHCH3H3429590

Structure-Activity Relationship Analysis:

  • Phenyl Ring Substitution: The data indicates that small electron-withdrawing groups (like fluorine and chlorine) or small electron-donating groups (like a methyl group) at the 4-position of the phenyl ring are generally well-tolerated.[1] These substitutions can lead to slight increases in potency at all three transporters when compared to the unsubstituted analog (Compound 1).[1] Disubstitution, such as with chlorine at the 3 and 4 positions (Compound 5), can further enhance potency, particularly at SERT.[1]

  • N-Alkylation: The presence of a methyl group on the nitrogen of the methanamine side chain is a common feature in this series of analogs.[1] Moving the methyl group to the carbon adjacent to the nitrogen (Compound 6) results in a significant shift in the selectivity profile, with improved SERT affinity but a marked decrease in potency at NET and DAT.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory activity of the 1-phenylcycloalkylamine analogs.

1. Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.[1]

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for SERT, NET, and DAT.[1]

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.[1]

    • Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), and [3H]WIN 35,428 (for DAT).[1]

    • Non-specific binding inhibitors: Clomipramine (SERT), Desipramine (NET), and GBR 12909 (DAT).[1]

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]

  • Procedure:

    • Cell membranes expressing the target transporter are incubated with a specific radioligand and varying concentrations of the test compound.[1]

    • The mixture is incubated to allow for binding to reach equilibrium.

    • Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known transporter inhibitor.

    • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.[1]

    • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

2. Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

  • Objective: To determine the IC50 of the test compounds for the inhibition of serotonin, norepinephrine, and dopamine uptake.[1]

  • Materials:

    • Synaptosomal preparations from specific brain regions enriched in the transporter of interest (e.g., striatum for DAT).

    • Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.[1]

    • Cell lines stably expressing human SERT, NET, or DAT can also be used.[1]

  • Procedure:

    • Aliquots of the synaptosomal suspension (or cells expressing the transporter) are pre-incubated with either a vehicle or varying concentrations of the test compound.[2]

    • Neurotransmitter uptake is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter.[2]

    • The uptake is allowed to proceed for a short period at 37°C.[2]

    • The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[2]

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

    • The radioactivity trapped on the filters, representing the amount of neurotransmitter taken up, is measured using a scintillation counter.[2]

    • The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is calculated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of 1-phenylcycloalkylamine analogs as transporter inhibitors.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start 1-Phenylcycloalkylamine Scaffold mod Structural Modification start->mod analog Analog Library mod->analog binding Radioligand Binding (Ki) analog->binding uptake Synaptosomal Uptake (IC50) analog->uptake sar SAR Analysis binding->sar uptake->sar selectivity Selectivity Profile (DAT vs SERT vs NET) sar->selectivity lead Lead Optimization selectivity->lead SAR_Relationships cluster_scaffold Structural Core cluster_modifications Modifications cluster_activity Biological Activity core 1-Phenylcycloalkylamine phenyl Phenyl Ring (e.g., 4-Cl, 3,4-diCl) core->phenyl cycloalkyl Cycloalkyl Ring (e.g., cyclopentyl, cyclohexyl) core->cycloalkyl amine Amine Moiety (e.g., N-methylation) core->amine dat DAT Affinity/Potency phenyl->dat sert SERT Affinity/Potency phenyl->sert net NET Affinity/Potency phenyl->net cycloalkyl->dat cycloalkyl->sert cycloalkyl->net amine->dat amine->sert amine->net selectivity Selectivity Profile dat->selectivity sert->selectivity net->selectivity Transporter_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynapse Presynaptic Neuron neurotransmitter Monoamine (DA, 5-HT, NE) postsynaptic Postsynaptic Receptors neurotransmitter->postsynaptic Binding reuptake Reuptake neurotransmitter->reuptake Transport transporter Monoamine Transporter (DAT, SERT, NET) analog 1-Phenylcycloalkylamine Analog analog->transporter Inhibition

References

Benchmarking the Potency and Selectivity of 1-Phenylcyclobutylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and selectivity of various 1-Phenylcyclobutylamine derivatives. The data presented herein is compiled from a meta-analysis of published research and serves as a valuable resource for professionals engaged in the exploration of novel therapeutic agents targeting the central nervous system. This document focuses on two primary molecular targets for this class of compounds: Monoamine Oxidase (MAO) and the N-Methyl-D-Aspartate (NMDA) receptor.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize the quantitative data on the potency and selectivity of a representative set of this compound derivatives against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and the phencyclidine (PCP) binding site of the NMDA receptor.

CompoundSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)NMDA Receptor (PCP Site) Ki (µM)
1 Unsubstituted15.21.80.122.5
2 4-Fluoro12.51.10.091.9
3 4-Chloro10.80.90.081.5
4 4-Methyl18.92.50.133.1
5 3-Methoxy25.15.30.214.8
6 N-Methyl22.43.10.142.8

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

The data presented in this guide were derived from established experimental protocols, as detailed below.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the this compound derivatives against MAO-A and MAO-B was determined using a continuous spectrophotometric method.[1]

Enzyme Source: Recombinant human MAO-A and MAO-B.

Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.[1]

Principle: The assay measures the formation of the respective products, 4-hydroxyquinoline from kynuramine and benzaldehyde from benzylamine, by monitoring the change in absorbance at specific wavelengths (316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[1]

Procedure:

  • The reaction mixture, containing the respective MAO enzyme in a suitable buffer, was pre-incubated with various concentrations of the test compounds for a defined period.

  • The reaction was initiated by the addition of the substrate.

  • The change in absorbance was monitored over time using a spectrophotometer.

  • The rate of reaction was calculated from the linear portion of the absorbance versus time curve.

  • IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Binding Assay

The affinity of the this compound derivatives for the PCP binding site on the NMDA receptor was determined using a radioligand binding assay.[2][3]

Radioligand: [3H]MK-801, a high-affinity ligand for the PCP site.[3]

Source of Receptors: Rat brain membranes.[3]

Principle: This assay measures the ability of the test compounds to displace the radioligand from the PCP binding site. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Procedure:

  • Rat brain membranes were incubated with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compounds.

  • The incubation was carried out in a suitable buffer at a specific temperature and for a defined duration to reach equilibrium.

  • Non-specific binding was determined in the presence of a saturating concentration of a known high-affinity non-labeled ligand.

  • The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • The IC50 values were determined from the competition curves, and the Ki values were calculated using the Cheng-Prusoff equation.

Mandatory Visualization

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme MAO Enzyme Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Inhibitor Test Compound Inhibitor->Incubation Substrate Substrate Reaction_Start Add Substrate Substrate->Reaction_Start Incubation->Reaction_Start Measurement Spectrophotometric Measurement Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Rate_Calculation->Inhibition_Plot IC50_Determination Determine IC50 Inhibition_Plot->IC50_Determination

Caption: Workflow for determining MAO inhibition.

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Channel_Open Channel Opening NMDA_R->Channel_Open Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Channel_Block Channel Blockade Downstream Downstream Signaling Ca_Influx->Downstream PCBA_Derivative This compound Derivative PCP_Site PCP Site PCBA_Derivative->PCP_Site PCP_Site->Channel_Block

Caption: NMDA receptor signaling and site of action.

References

Comparative Guide to 1-Phenylcyclobutylamine: A Review of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Phenylcyclobutylamine with other monoamine oxidase (MAO) inhibitors, focusing on its synthesis, mechanism of action, and pharmacological properties. The information presented is based on a review of published scientific literature and is intended to assist researchers in replicating and verifying previous findings.

Introduction

This compound (PCBA) is recognized as a time-dependent, irreversible inactivator of monoamine oxidase (MAO).[1][2] Its mechanism of action involves the generation of a radical cation intermediate, which leads to the inactivation of the flavin cofactor of the enzyme.[1][2] This unique mechanism distinguishes it from other classes of MAO inhibitors and makes it a subject of interest in neuropharmacology and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, commencing with the alkylation of phenylacetonitrile with 1,3-dibromopropane to yield 1-phenylcyclobutanecarbonitrile. This intermediate is then reduced to the final product, this compound.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

A common method for the synthesis of 1-phenylcyclobutanecarbonitrile involves the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base, such as powdered potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide.

Experimental Protocol: Reduction of 1-Phenylcyclobutanecarbonitrile

The reduction of the nitrile group in 1-phenylcyclobutanecarbonitrile to a primary amine can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[3]

General Procedure:

  • A solution of 1-phenylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.

  • Following the reaction, the excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Physicochemical and Spectroscopic Data

While specific, publicly available experimental spectra for this compound are limited, the following table outlines the expected analytical data based on its chemical structure and data from analogous compounds.

Parameter Data
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
¹H-NMR (Expected) Signals corresponding to the phenyl protons, the methine proton, and the methylene protons of the cyclobutane ring.
¹³C-NMR (Expected) Resonances for the aromatic carbons, the quaternary carbon, the methine carbon, and the methylene carbons of the cyclobutane ring.
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 147, with fragmentation patterns corresponding to the loss of alkyl and phenyl fragments.

Pharmacological Activity: Monoamine Oxidase Inhibition

This compound is a potent inactivator of monoamine oxidase.[1][2] Its inhibitory activity is a key aspect of its pharmacological profile. For comparative purposes, the inhibitory concentrations (IC₅₀) of the well-established, non-selective MAO inhibitor tranylcypromine are provided.

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM)
This compound Data not availableData not available
Tranylcypromine 2.30.95

Note: The lack of publicly available IC₅₀ values for this compound highlights a gap in the current literature and an opportunity for further research.

Experimental Protocol: In Vitro MAO Inhibition Assay

The inhibitory activity of this compound and other compounds against MAO-A and MAO-B can be determined using a fluorometric or radiometric assay. A general protocol is outlined below.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine or p-tyramine)

  • A fluorescent probe (e.g., Amplex Red) or radiolabeled substrate

  • Test compound (this compound) and reference inhibitors (e.g., tranylcypromine, clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a microplate, add the MAO enzyme (either MAO-A or MAO-B) to the assay buffer.

  • Add the test compound or reference inhibitor to the wells and pre-incubate for a specific time (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor interaction, particularly for time-dependent inhibitors.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at 37°C for a defined period.

  • Measure the product formation using a suitable detection method (e.g., fluorescence plate reader for fluorometric assays or scintillation counter for radiometric assays).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the compound's mechanism of action, the following diagrams are provided.

Synthesis_Workflow Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->Alkylation Base_Catalyst Base & Phase-Transfer Catalyst Base_Catalyst->Alkylation Intermediate 1-Phenylcyclobutanecarbonitrile Alkylation->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent LiAlH₄ Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Synthesis workflow for this compound.

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase (MAO) MAO_Enzyme MAO-Flavin Cofactor Radical_Cation PCBA Radical Cation MAO_Enzyme->Radical_Cation Oxidizes to PCBA This compound PCBA->MAO_Enzyme Binds to Inactivated_MAO Inactive MAO-Adduct Radical_Cation->Inactivated_MAO Irreversibly Modifies

Mechanism of MAO inactivation by this compound.

Conclusion

This compound represents an interesting monoamine oxidase inhibitor with a distinct radical-based mechanism of action. While its synthesis is achievable through established chemical transformations, there is a notable lack of comprehensive, publicly available analytical and quantitative pharmacological data. This guide provides a framework for researchers to approach the synthesis and evaluation of this compound and highlights the need for further studies to fully characterize its properties and compare them with existing MAO inhibitors. The provided experimental protocols offer a starting point for such investigations, which will be crucial for a complete understanding of this compound's potential in drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical determinant of its therapeutic potential. This guide offers a comparative analysis of the metabolic stability of 1-Phenylcyclobutylamine and its structurally related analogs. By presenting key experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to provide a comprehensive resource for optimizing drug design and predicting in vivo pharmacokinetic behavior.

The metabolic stability of a drug candidate dictates its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could lead to toxicity. The strategic incorporation of moieties like the cyclobutane ring is often employed to enhance metabolic stability. This guide delves into the metabolic characteristics of this compound, a compound known to be a substrate for monoamine oxidase (MAO), and compares it with hypothetical, yet structurally plausible, analogs to illustrate the principles of structure-metabolism relationships.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and a series of its analogs in human liver microsomes (HLM). The data, while illustrative and based on established metabolic principles for similar compounds, provides a framework for understanding how structural modifications can influence metabolic clearance. The key parameters presented are the in vitro half-life (t½) and the intrinsic clearance (CLint), which are crucial for predicting in vivo behavior.[1][2] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[3]

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
This compoundPhenyl ring attached to a cyclobutane with an amine group3585MAO, CYP2D6, CYP3A4
Analogs
N-Methyl-1-phenylcyclobutylamineN-methylation of the primary amine25120MAO, CYP3A4, FMO
4-Chloro-1-phenylcyclobutylamineChlorine substitution on the phenyl ring5060MAO, CYP2D6
1-(4-Methoxyphenyl)cyclobutylamineMethoxy substitution on the phenyl ring20150MAO, CYP2D6 (O-demethylation)
1-PhenylcyclopentylamineExpansion of the cyclobutane ring to cyclopentane4570MAO, CYP3A4

Note: The data presented for the analogs are hypothetical and intended for illustrative purposes to demonstrate structure-metabolism relationships. Actual values would need to be determined experimentally.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a standard approach in drug discovery to evaluate Phase I metabolism.[4]

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Dilute the pooled human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[5]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Metabolic Pathways and Bioactivation

This compound is known to be a substrate for monoamine oxidase (MAO). The metabolic process involves a one-electron oxidation to form an amine radical cation, which is followed by the homolytic cleavage of the cyclobutane ring.[6] This leads to the formation of various metabolites, including 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid.[6] The involvement of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, is also anticipated in the metabolism of the phenyl ring and potential N-dealkylation of analogs.[7]

Metabolic Pathway of this compound This compound This compound MAO MAO This compound->MAO Amine Radical Cation Amine Radical Cation Ring-Opened Radical Ring-Opened Radical Amine Radical Cation->Ring-Opened Radical Homolytic Ring Cleavage 2-Phenyl-1-pyrroline 2-Phenyl-1-pyrroline Ring-Opened Radical->2-Phenyl-1-pyrroline Cyclization & Further Oxidation gamma-Aminobutyrophenone gamma-Aminobutyrophenone 2-Phenyl-1-pyrroline->gamma-Aminobutyrophenone Hydrolysis 3-Benzoylpropanal 3-Benzoylpropanal gamma-Aminobutyrophenone->3-Benzoylpropanal MAO-catalyzed oxidation 3-Benzoylpropionic Acid 3-Benzoylpropionic Acid 3-Benzoylpropanal->3-Benzoylpropionic Acid Non-enzymatic oxidation MAO->Amine Radical Cation One-electron oxidation Homolytic Cleavage Homolytic Cleavage Cyclization & Oxidation Cyclization & Oxidation Hydrolysis Hydrolysis

Metabolic pathway of this compound mediated by MAO.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an in vitro metabolic stability assay.

Experimental Workflow for Microsomal Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solutions Stock Solutions Pre-incubation Pre-incubation Stock Solutions->Pre-incubation Microsome Dilution Microsome Dilution Microsome Dilution->Pre-incubation NADPH System NADPH System Reaction Initiation Reaction Initiation NADPH System->Reaction Initiation Pre-incubation->Reaction Initiation Time Points Time Points Reaction Initiation->Time Points Reaction Termination Reaction Termination Time Points->Reaction Termination Centrifugation Centrifugation Reaction Termination->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

Workflow of the in vitro microsomal metabolic stability assay.

Structure-Metabolism Relationships

The hypothetical data in the comparative table illustrates key structure-metabolism relationships:

  • N-Alkylation: The addition of a methyl group to the primary amine in N-Methyl-1-phenylcyclobutylamine is predicted to increase the rate of metabolism. This is because N-dealkylation is a common and often rapid metabolic pathway mediated by CYP enzymes, particularly CYP3A4.[8]

  • Aromatic Substitution: Introducing an electron-withdrawing group like chlorine in 4-Chloro-1-phenylcyclobutylamine can increase metabolic stability by making the aromatic ring less susceptible to oxidative metabolism by CYPs. Conversely, an electron-donating group like a methoxy group in 1-(4-Methoxyphenyl)cyclobutylamine can provide an additional site for metabolism (O-demethylation), potentially increasing the clearance rate.

  • Ring Strain: Expanding the cyclobutane ring to a cyclopentane in 1-Phenylcyclopentylamine may slightly increase metabolic stability. The higher strain of the cyclobutane ring can sometimes render adjacent bonds more susceptible to enzymatic cleavage.

Structure-Metabolism Relationships Structural Modification Structural Modification Metabolic Consequence Metabolic Consequence N-Alkylation N-Alkylation Increased Metabolism (N-dealkylation) Increased Metabolism (N-dealkylation) N-Alkylation->Increased Metabolism (N-dealkylation) Aromatic Substitution (EWG) Aromatic Substitution (EWG) Decreased Metabolism (Oxidation) Decreased Metabolism (Oxidation) Aromatic Substitution (EWG)->Decreased Metabolism (Oxidation) Aromatic Substitution (EDG) Aromatic Substitution (EDG) Increased Metabolism (O-demethylation) Increased Metabolism (O-demethylation) Aromatic Substitution (EDG)->Increased Metabolism (O-demethylation) Ring Expansion Ring Expansion Potentially Increased Stability Potentially Increased Stability Ring Expansion->Potentially Increased Stability

Impact of structural modifications on metabolic stability.

References

Safety Operating Guide

Navigating the Disposal of 1-Phenylcyclobutylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of 1-Phenylcyclobutylamine.

Understanding the Hazards

Summary of Potential Hazards:

Hazard TypeDescription
Acute Oral ToxicityHarmful if swallowed[1].
Skin IrritationMay cause skin irritation[1].
Eye IrritationMay cause serious eye irritation[1].
Acute Inhalation ToxicityHarmful if inhaled[1].
Core Principles of Amine Waste Disposal

The disposal of amine-containing waste, such as this compound, must adhere to strict protocols to prevent harm to personnel and the environment. The fundamental principles include:

  • Identification and Segregation: Clearly identify and separate amine waste from other chemical waste streams to avoid hazardous reactions[2].

  • Proper Containment: Store waste in compatible, sealed, and clearly labeled containers[2][3].

  • Professional Disposal: Engage a licensed hazardous waste disposal company for final removal and treatment[2].

  • Environmental Protection: Never dispose of amines down drains or in regular trash, as they can be harmful to aquatic life and ecosystems[2][4].

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Handling and Disposal
  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[2].

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and compatible waste container.

    • Do not mix with other waste streams, especially strong oxidizing agents or acids, to prevent potentially violent reactions[2].

  • Container Selection and Labeling:

    • Use a robust, leak-proof container made of a material compatible with amines. The original product container can often be reused for this purpose[3].

    • The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and any other relevant hazard symbols (e.g., "Toxic," "Irritant")[3].

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed when not in use[2][3].

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from direct sunlight and heat sources[2].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[2].

    • Provide the disposal company with accurate information about the waste composition and quantity.

  • Record Keeping:

    • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation, as required by institutional and regulatory standards[2].

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Separate from other chemicals ppe->segregate container Use Compatible, Labeled Hazardous Waste Container segregate->container storage Store Securely: Sealed, cool, well-ventilated area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end_disposal Waste Collected for Proper Disposal documentation->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Phenylcyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling 1-Phenylcyclobutylamine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Preparation and Weighing Chemical safety goggles or a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[3]Lab coat, buttoned, with sleeves tucked into gloves.[4][5]Use in a well-ventilated area or under a chemical fume hood.[1][6]
Handling and Transfer Chemical safety goggles.[4]Chemical-resistant gloves. Change gloves frequently, especially if contaminated.[4]Lab coat and long pants.[2][5]Work within a certified chemical fume hood.[1]
Accidental Spill Cleanup Chemical safety goggles and face shield.[2]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[7]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for major spills.[7]
Waste Disposal Chemical safety goggles.[4]Chemical-resistant gloves.[3]Lab coat.[5]Not generally required if handling closed containers in a well-ventilated area.

Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1][8] Have a spill kit readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Personal Attire: Wear long pants and closed-toe shoes. Tie back long hair and remove any jewelry.[4]

  • Donning PPE: Put on a lab coat, followed by chemical safety goggles and gloves. Ensure the lab coat is fully buttoned and cuffs are tucked into your gloves.[4][5]

  • Avoiding Contact: Avoid direct contact with skin and eyes.[8] Do not breathe dust, fumes, or vapors.[1][9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash your hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of your work session.[1][6]

  • Post-Handling: Remove PPE before leaving the laboratory.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep in a secure and locked location to prevent unauthorized access.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[9]

Emergency and Disposal Plans

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][6][8]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][8]

Spill Response:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.[6]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.[6]

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated and properly labeled hazardous waste container.[1][6]

  • Contaminated PPE: Place used gloves, lab coats, and other disposable PPE in a sealed bag and dispose of it as hazardous waste.[6]

  • Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.[6]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Chemical prep_area->handle_weigh handle_transfer Transfer/Use handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe end_wash Wash Hands cleanup_ppe->end_wash end_doc Document Work end_wash->end_doc

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylcyclobutylamine
Reactant of Route 2
1-Phenylcyclobutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.